Oseltamivir impurity A
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPOADZCFCZMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Oseltamivir impurity A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Oseltamivir (B103847) Impurity A, a known process-related impurity of the antiviral drug Oseltamivir. This document details its chemical structure, physicochemical properties, and methods for its synthesis and characterization, compiling crucial information for researchers and professionals in drug development and quality control.
Chemical Structure and Properties
Oseltamivir Impurity A, identified as a significant impurity in the synthesis of Oseltamivir, is the carboxylic acid analog of the active pharmaceutical ingredient. Its formation is often a result of hydrolysis of the ethyl ester group of Oseltamivir.
IUPAC Name: (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid[][2][3][4]
Synonyms: Oseltamivir Acid, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, Oseltamivir BP Impurity A, Oseltamivir EP Impurity A[][2][5]
Below is a visualization of the chemical structure of this compound.
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1364932-19-3 | [][3] |
| Molecular Formula | C14H24N2O4 | [][3][5] |
| Molecular Weight | 284.35 g/mol | [3][4][5] |
| Appearance | Off-White to White Solid | [4][5] |
| Solubility | Soluble in Methanol and DMSO | [5] |
| InChI Key | MKPOADZCFCZMRW-YNEHKIRRSA-N | [6] |
| SMILES | CCC(CC)O[C@@H]1C=C(C--INVALID-LINK--NC(=O)C)C(=O)O | [][6] |
Synthesis and Formation
This compound is primarily formed during the synthesis of Oseltamivir phosphate (B84403). It can arise from the hydrolysis of the ethyl ester of Oseltamivir or its intermediates. The synthesis of this impurity for use as a reference standard typically starts from a chiral epoxide, which is a key intermediate in the Oseltamivir synthesis.
The general synthetic pathway is illustrated in the diagram below.
Caption: Generalized synthetic pathway for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its use as a reference standard in analytical testing. The following sections provide an overview of these methodologies based on published literature.
Synthesis Protocol
The synthesis of this compound has been reported starting from a chiral epoxide intermediate. A general procedure involves the following key steps:
-
Nucleophilic Azide Addition: The synthesis is initiated by a highly regioselective and stereoselective nucleophilic addition of an azide to the chiral epoxide intermediate. This step is critical for establishing the correct stereochemistry of the final product.
-
Reduction and Acylation: The resulting azido (B1232118) alcohol is then subjected to reduction of the azide group to an amine, followed by acylation to introduce the acetamido group present in the final structure.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester group to the corresponding carboxylic acid, yielding this compound.
Characterization Methods
The structural confirmation and purity assessment of synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is employed to determine the purity of this compound and to separate it from Oseltamivir and other related impurities. Typical chromatographic conditions involve a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at approximately 215-220 nm.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the impurity. Electrospray ionization (ESI) is a common technique used for this purpose. The ESI-MS spectrum of this compound would show a prominent ion corresponding to [M+H]+ at m/z 285.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid, amide, amine, and alkene functional groups.
The following diagram illustrates a typical analytical workflow for the characterization of this compound.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its chemical structure, properties, synthesis, and characterization. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and controlling this critical impurity in Oseltamivir drug substance and product. The provided data and experimental outlines serve as a valuable resource for analytical method development, validation, and quality control strategies.
References
- 2. mdpi.com [mdpi.com]
- 3. ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. CN108047077B - Preparation method of oseltamivir chiral impurity - Google Patents [patents.google.com]
Synthesis and Isolation of Oseltamivir Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of Oseltamivir (B103847) Impurity A, a significant related substance in the production of the antiviral drug Oseltamivir. Understanding the formation and control of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product.
Introduction to Oseltamivir and Impurity A
Oseltamivir, an ethyl ester prodrug, is a potent neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses. Its active metabolite, oseltamivir carboxylate, prevents the release of new viral particles from infected cells. During the synthesis of Oseltamivir, several process-related impurities and degradation products can form.
Oseltamivir Impurity A, chemically known as (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid, is a key impurity that requires careful monitoring and control. Its presence can impact the purity and safety profile of the active pharmaceutical ingredient (API).
Chemical Structure of this compound:
-
IUPAC Name: (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid[1]
-
CAS Number: 1364932-19-3[1]
-
Molecular Formula: C₁₄H₂₄N₂O₄[2]
-
Molecular Weight: 284.35 g/mol [2]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often involving intermediates similar to those in the synthesis of Oseltamivir itself. The following proposed synthetic pathway is based on general principles of organic synthesis and information from related patent literature.
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves the hydrolysis of the ethyl ester of Oseltamivir or a related intermediate. The formation of Impurity A can also be observed in forced degradation studies of Oseltamivir, particularly under hydrolytic conditions.[3][4]
Caption: Proposed synthesis of this compound via hydrolysis.
Experimental Protocol for Synthesis (Illustrative)
This protocol describes a potential method for the synthesis of this compound through the hydrolysis of Oseltamivir Phosphate.
Materials:
-
Oseltamivir Phosphate
-
Sodium Hydroxide (B78521) (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl) for neutralization
-
Dichloromethane (B109758) (DCM) for extraction
-
Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) for drying
Procedure:
-
Dissolution: Dissolve a known quantity of Oseltamivir Phosphate in methanol.
-
Hydrolysis: Add a solution of sodium hydroxide in water to the methanolic solution of Oseltamivir Phosphate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture to a pH of approximately 6-7 with dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as a mixture of dichloromethane and ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or preparative HPLC.
Isolation and Purification of this compound
The isolation of this compound from a reaction mixture or from the bulk drug substance is typically achieved using preparative High-Performance Liquid Chromatography (Prep-HPLC).
Experimental Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Preparative HPLC Protocol
The following table summarizes a typical preparative HPLC method for the isolation of this compound.[5]
| Parameter | Condition |
| Instrument | Preparative HPLC system with UV detector |
| Column | C18, 250 mm x 20 mm, 10 µm particle size |
| Mobile Phase A | 0.02 M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | A time-based gradient program |
| Flow Rate | Approximately 15-20 mL/min |
| Detection | UV at approximately 215 nm |
| Injection Volume | Dependent on sample concentration and column capacity |
Procedure:
-
Sample Preparation: Dissolve the crude material containing this compound in a suitable solvent, such as the mobile phase, and filter the solution.
-
Chromatography: Inject the prepared sample onto the preparative HPLC system.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound based on the UV chromatogram.
-
Purity Check: Analyze the collected fractions using an analytical HPLC method to confirm their purity.
-
Pooling and Concentration: Pool the fractions with the desired purity and remove the solvent, for example, by lyophilization, to obtain the isolated solid impurity.
Characterization of this compound
The structural elucidation and confirmation of this compound are performed using various spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key characterization data for this compound.
| Technique | Observed Data |
| Mass Spectrometry (MS) | ESI-MS m/z: 285.1 [M+H]⁺ |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3430 (N-H stretching), ~2970 (C-H aliphatic stretching), ~1640 (C=O stretching) |
| ¹H Nuclear Magnetic Resonance (NMR) | Presence of signals corresponding to the cyclohexene (B86901) ring protons, the pentoxy group, and the acetyl group. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Signals confirming the carbon skeleton of the molecule. |
Purity Analysis by HPLC
The purity of the synthesized and isolated this compound is determined by a validated stability-indicating HPLC method.
| Parameter | Condition |
| Instrument | Analytical HPLC system with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient or isocratic mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 215 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Conclusion
This technical guide has outlined the synthesis, isolation, and characterization of this compound. A thorough understanding of these processes is essential for pharmaceutical scientists and researchers involved in the development and manufacturing of Oseltamivir. The provided protocols and data serve as a valuable resource for controlling this critical impurity, thereby ensuring the quality and safety of this important antiviral medication. For regulatory purposes, it is crucial to use a well-characterized reference standard of this compound for analytical method validation and routine quality control testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN108047077B - Preparation method of oseltamivir chiral impurity - Google Patents [patents.google.com]
- 5. ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Characterization of Oseltamivir Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of Oseltamivir impurity A, a known process-related impurity in the synthesis of Oseltamivir Phosphate. The guide is intended to serve as a valuable resource for researchers and professionals involved in the quality control and assurance of this critical antiviral medication.
Chemical Identity of this compound
This compound is chemically identified as (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid.[1] Its molecular formula is C14H24N2O4, with a molecular weight of 284.35 g/mol .[1] The presence of this and other impurities is often monitored using techniques such as gradient reverse phase high-performance liquid chromatography (HPLC).[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Mass Spectrometry (MS) Data
| Ionization Mode | Observed m/z | Interpretation |
| Positive Electrospray (+ve) | 285.1 | [M+H]+ |
| Table 1: Mass Spectrometry data for this compound.[3] |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm-1) | Assignment |
| 3430.01 | >N-H stretching |
| 2968.79, 2939.87 | Aliphatic >C-H stretching |
| 1642.69, 1200.32 | >C=O & O-C stretching |
| Table 2: Infrared (IR) spectral data for this compound.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Number of Protons |
| 2.03-2.69 | 2H |
| 3.30 | 1H |
| Table 3: ¹H NMR spectral data for this compound.[3] |
Experimental Protocols
The following experimental protocols are based on methodologies reported for the characterization of Oseltamivir impurities.[2]
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A gradient reverse phase HPLC system.
-
Detection: UV detection at 220 nm.
-
Flow Rate: 1.5 mL/min.[2]
For the isolation of impurities, a preparative HPLC method can be employed:
-
Column: C18 (e.g., YMC Pack Pro C-18, 250 mm x 20 mm i.d., 10 µm particle size).
-
Mobile Phase A: 0.02 M ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient program is utilized (e.g., T/%B: 0/0, 5/0, 8/80, 15/80, 16/0, 20/0).
-
Detection: UV detection at 207 nm.
-
Flow Rate: 15.0 mL/min.[2]
Mass Spectrometry (MS)
-
Instrumentation: Ion trap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Modes: Positive and negative electrospray data can be obtained by switching the capillary voltage (e.g., between +5000 and -4500V).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance II 400 MHz spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) at δ = 0.00 ppm.
-
¹H Chemical Shifts: Reported in ppm on the δ scale relative to TMS.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid-state sample is prepared as a KBr dispersion.
-
Instrumentation: Perkin Elmer FT-IR spectrometer.[2]
Analytical Workflow for Impurity Characterization
The following diagram illustrates a typical workflow for the identification and structural elucidation of this compound.
References
The Formation of Oseltamivir Impurity A: A Detailed Mechanistic Examination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oseltamivir (B103847), the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is susceptible to degradation, leading to the formation of various impurities that can impact its safety and efficacy. Among these, Oseltamivir Impurity A, the carboxylic acid derivative of the parent drug, is of significant interest. This technical guide provides a comprehensive overview of the mechanism of formation of this compound, focusing on the chemical pathways, influencing factors, and analytical methodologies for its characterization. Detailed experimental protocols and quantitative data from stress degradation studies are presented to offer a practical resource for professionals in the field of drug development and quality control.
Introduction
Oseltamivir is an ethyl ester prodrug that is metabolized in the liver by carboxylesterases to its active form, oseltamivir carboxylate.[1][2] This active metabolite is a potent inhibitor of the neuraminidase enzyme of the influenza virus.[3] The ethyl ester functional group in the oseltamivir molecule is susceptible to hydrolysis, which leads to the formation of this compound. The chemical structure of this compound is (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)-cyclohex-1-ene-1-carboxylic acid, with the CAS number 1364932-19-3. The formation of this impurity is a critical quality attribute to monitor during the manufacturing process and storage of oseltamivir drug products. This guide will delve into the chemical mechanisms driving the formation of this impurity.
Mechanism of Formation
The primary mechanism for the formation of this compound is the hydrolysis of the ethyl ester functional group of oseltamivir. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, the ester hydrolysis of oseltamivir proceeds via a nucleophilic acyl substitution reaction, commonly known as saponification. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.
The step-by-step mechanism is as follows:
-
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester group in oseltamivir. This leads to the formation of a tetrahedral intermediate.
-
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the departure of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
-
Proton Transfer: The ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding the carboxylate salt (this compound) and ethanol (B145695). This acid-base reaction drives the equilibrium towards the products.
Acid-Catalyzed Hydrolysis
In an acidic environment, the hydrolysis of the ester is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.
The step-by-step mechanism is as follows:
-
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), making the carbonyl carbon more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the hydroxyl groups, which will become the leaving group.
-
Elimination of Alcohol: The tetrahedral intermediate collapses, and a molecule of ethanol is eliminated as the leaving group.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield this compound and regenerate the acid catalyst (H₃O⁺).
Quantitative Data from Stress Degradation Studies
Stress degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products. The following table summarizes the quantitative data from forced degradation studies of Oseltamivir Phosphate under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 1.0 N HCl | 30 min | 80 °C | 74 | [4] |
| 0.1 N HCl | 30 min | 80 °C | ~9.86 | [4] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 min | 80 °C | 85.2 | [4] |
| 0.1 M NaOH | 3 hours | Room Temp. | Complete | [5] | |
| Oxidative Degradation | 3% v/v H₂O₂ | 2 hours | 80 °C | 96.96 | [4] |
| Photolytic Degradation | Standard Conditions | - | - | 1.1 | [4] |
Experimental Protocols
Alkaline Degradation Kinetic Study
This protocol describes the procedure to study the kinetics of alkaline degradation of Oseltamivir Phosphate.[5]
Materials:
-
Oseltamivir Phosphate reference standard
-
Sodium Hydroxide (NaOH) pellets
-
Methanol (B129727), HPLC grade
-
Hydrochloric Acid (HCl), 0.1 M
-
Deionized water
-
Volumetric flasks (5 mL, 10 mL, 50 mL, 100 mL)
-
Pipettes
-
Thermostatically controlled water bath
-
HPLC system with UV detector
Procedure:
-
Preparation of 0.1 M NaOH: Dissolve 0.4 g of NaOH in 100 mL of deionized water.
-
Preparation of Oseltamivir Stock Solution: Accurately weigh and dissolve 100 mg of Oseltamivir Phosphate in methanol in a 50 mL volumetric flask and dilute to volume.
-
Initiation of Degradation: Transfer an aliquot of the Oseltamivir stock solution to a reaction vessel. Add a large excess of 0.1 M NaOH solution. The reaction mixture is then placed in a thermostatically controlled water bath at a specific temperature (e.g., 40 °C, 50 °C, 60 °C).
-
Sampling: At predetermined time intervals (e.g., every 30 minutes), withdraw a 5 mL sample from the reaction mixture.
-
Quenching: Immediately transfer the sample to a 10 mL volumetric flask and neutralize with 1 mL of 0.1 M HCl. Dilute to volume with methanol.
-
HPLC Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to determine the remaining concentration of Oseltamivir Phosphate. The degradation of Oseltamivir and the formation of Impurity A can be monitored.
-
Data Analysis: Plot the logarithm of the remaining concentration of Oseltamivir Phosphate versus time. A linear relationship indicates a pseudo-first-order reaction. The rate constant (k) can be determined from the slope of the line.
Acidic Stress Degradation Study
This protocol outlines the procedure for conducting an acidic stress degradation study on Oseltamivir Phosphate.[4]
Materials:
-
Oseltamivir Phosphate
-
Hydrochloric Acid (HCl), 1.0 N
-
Sodium Hydroxide (NaOH), 1.0 N for neutralization
-
Deionized water
-
Volumetric flasks
-
Heating apparatus (e.g., water bath)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a solution of Oseltamivir Phosphate in a suitable diluent.
-
Stress Application: Add an equal volume of 1.0 N HCl to the Oseltamivir Phosphate solution.
-
Incubation: Heat the mixture at 80 °C for 30 minutes.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with 1.0 N NaOH.
-
HPLC Analysis: Analyze the stressed sample using a validated stability-indicating HPLC method to quantify the extent of degradation and identify the degradation products, including Impurity A.
Workflow for Identification and Characterization of this compound
The following diagram illustrates a typical workflow for the identification and characterization of this compound.
Conclusion
The formation of this compound is a critical degradation pathway for Oseltamivir, primarily driven by the hydrolysis of its ethyl ester group. This process can be catalyzed by both acidic and basic conditions. Understanding the mechanisms of formation is essential for developing robust manufacturing processes, stable formulations, and appropriate storage conditions to ensure the quality, safety, and efficacy of Oseltamivir drug products. The provided data and protocols serve as a valuable resource for researchers and professionals involved in the development and analysis of this important antiviral medication.
References
Physicochemical Characteristics of Oseltamivir Impurity A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Oseltamivir Impurity A, a known process-related impurity in the synthesis of the antiviral drug Oseltamivir. The information presented herein is intended to support research, development, and quality control activities related to Oseltamivir.
Chemical Identity and Physical Properties
This compound, identified as (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid, is a significant impurity that requires careful monitoring and control during the manufacturing of Oseltamivir.[1][2][3] Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid[1] |
| Synonyms | Oseltamivir EP Impurity A, Oseltamivir BP Impurity A, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid[1][4] |
| CAS Number | 1364932-19-3[1] |
| Molecular Formula | C₁₄H₂₄N₂O₄[1] |
| Molecular Weight | 284.35 g/mol [4] |
| Chemical Structure |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Off-white solid, Light brown to dark brown solid[4][5] |
| Solubility | Soluble in Methanol (B129727) and DMSO[4] |
| Purity (by HPLC) | > 95%[4][5] |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are presented below.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data |
| Mass Spectrometry (ESI-MS) | Protonated molecular ion [M+H]⁺ at m/z 285.1 |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3430.01 (>N-H), 2968.79, 2939.87 (aliphatic >C-H stretching), 1642.69 (>C=O stretching), 1200.32 (O-C stretching) |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 6.18 (s, 1H), 3.82-3.84 (d, 1H), 3.37 (s, 1H), 3.33-3.35 (m, 1H), 2.52-2.59 (dd, 2H), 1.82 (s, 3H), 3.25-3.28 (m, 1H), 1.32-1.41 (m, 4H), 0.75-0.84 (m, 6H) |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 137.40, 76.45, 57.96, 50.34, 35.37, 129.19, 169.48, 170.97, 22.98, 80.25, 25.18, 25.81, 8.96, 9.50 |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for reproducible analysis. The following sections outline the key experimental protocols.
High-Performance Liquid Chromatography (HPLC)
A gradient reverse-phase HPLC method is typically employed for the detection and quantification of Oseltamivir and its impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A : A buffered aqueous solution (e.g., 0.02 M phosphate (B84403) buffer, pH 5.0).
-
Mobile Phase B : Acetonitrile or Methanol.
-
Gradient Program : A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar components. The exact gradient program should be optimized for the specific column and system.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at approximately 220 nm.
-
Sample Preparation : Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phases, to an appropriate concentration.
Mass Spectrometry (MS)
-
Instrumentation : An ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode is used to detect the protonated molecular ion.
-
Sample Introduction : The sample can be introduced directly via infusion or coupled with an HPLC system (LC-MS) for separation prior to detection.
-
Data Acquisition : Scan for a mass range that includes the expected molecular weight of the impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : Dissolve the sample in a deuterated solvent, such as DMSO-d₆.
-
Experiments : Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Referencing : Chemical shifts are reported in ppm relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation : The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.
-
Data Acquisition : Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
Formation Pathway and Logical Relationships
This compound is a process-related impurity formed during the synthesis of Oseltamivir. Understanding its formation is key to controlling its levels in the final drug substance.
References
- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unmasking the Shadows: A Technical Guide to the Discovery and Structural Elucidation of Oseltamivir Impurities
For Researchers, Scientists, and Drug Development Professionals
Oseltamivir (B103847) phosphate (B84403), the active pharmaceutical ingredient in the widely used antiviral medication Tamiflu®, undergoes a complex multi-step synthesis and is subject to various degradation pathways. This complexity necessitates a thorough understanding and control of impurities to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth overview of the discovery, structural elucidation, and analytical control of oseltamivir impurities, offering a valuable resource for professionals in the pharmaceutical industry.
The Landscape of Oseltamivir Impurities
Impurities in oseltamivir can originate from various sources, including the synthetic route (process-related impurities), degradation of the drug substance over time (degradation products), and interactions with excipients.[] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have specified limits for known and unknown impurities.[2][3]
Process-Related Impurities
The synthesis of oseltamivir is a multi-step process where side reactions and residual intermediates can lead to the formation of several process-related impurities.[][4] These impurities are often structurally similar to oseltamivir, making their identification and separation challenging.
Degradation Products
Oseltamivir phosphate can degrade under various stress conditions, including acidic, alkaline, and oxidative environments.[5][6] Forced degradation studies are crucial to identify potential degradation products that could form during the shelf life of the drug product. Acidic hydrolysis, for instance, has been shown to cause significant degradation of oseltamivir.[5]
Genotoxic Impurities
Some impurities, even at trace levels, can have mutagenic potential, posing a significant safety risk.[7][8] Oseltamivir Phosphate Related Compound A (OSPRC-A) is one such impurity that has been identified as potentially mutagenic.[7] Due to their potential to damage DNA, stringent control and sensitive analytical methods are required for these genotoxic impurities.[7][8]
Analytical Strategies for Impurity Profiling
A combination of sophisticated analytical techniques is employed for the detection, quantification, and structural elucidation of oseltamivir impurities. High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying impurities, often coupled with mass spectrometry (MS) for identification.[4][5][9]
The following diagram illustrates a general workflow for the identification and characterization of oseltamivir impurities.
Key Impurities: Structures and Data
This section details some of the key specified and process-related impurities of oseltamivir. The quantitative data, where available in the public domain, is summarized in the subsequent tables.
| Impurity Name | Other Names | Type | Origin |
| Oseltamivir EP Impurity A | (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic Acid | Degradation | Hydrolysis of the ethyl ester |
| Oseltamivir EP Impurity B | Oseltamivir USP Related Compound A | Process-Related | Synthetic Intermediate |
| Oseltamivir EP Impurity C | Oseltamivir Acid | Degradation | Hydrolysis of the ethyl ester |
| Oseltamivir EP Impurity D | Oseltamivir phenol | Process-Related | By-product of synthesis |
| Oseltamivir EP Impurity E | Oseltamivir Acid Methyl Ester | Process-Related | By-product of synthesis |
| Oseltamivir EP Impurity F | 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir | Process-Related | By-product of synthesis |
| Oseltamivir EP Impurity G | 4-N-Desacetyl-5-N-acetyl Oseltamivir | Process-Related | By-product of synthesis |
| Oseltamivir Enantiomeric Impurity | (3S, 4S, 5R)-enantiomer | Process-Related | Chiral Synthesis |
| Ethyl (1R,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate | - | Genotoxic | Synthetic By-product |
Table 1: Summary of Key Oseltamivir Impurities
The following table presents the acceptance criteria for some of the organic impurities in Oseltamivir Phosphate Capsules as per the USP-NF.[3]
| Name | Relative Retention Time | Relative Response Factor | Acceptance Criteria, NMT (%) |
| Impurity A | 0.18 | 1.4 | 2.0 |
| Impurity B | 0.49 | 2.7 | 0.3 |
| Impurity C | 1.45 | 0.9 | 0.5 |
| Any individual unidentified impurity | - | 1.0 | 0.2 |
| Total impurities | - | - | 3.0 |
Table 2: USP Acceptance Criteria for Organic Impurities in Oseltamivir Phosphate Capsules [3][10]
Experimental Protocols
Detailed and validated analytical methods are paramount for the accurate quantification of oseltamivir impurities. Below are representative experimental protocols derived from published literature.
HPLC Method for Related Substances
This method is suitable for the separation and quantification of known and unknown impurities in oseltamivir phosphate.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]
-
Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of buffer (1% orthophosphoric acid in water, pH 2.5) and methanol (B129727) in a 55:45 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 215 nm.[5]
-
Column Temperature: Ambient.[11]
-
Injection Volume: 10 µL.
Chiral HPLC Method for Enantiomeric Impurity
This method is designed to separate and quantify the enantiomeric impurity of oseltamivir.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.[9]
-
Mobile Phase: A mixture of n-hexane, methanol, isopropyl alcohol, and diethyl amine in an 85:10:5:0.2 (v/v/v/v) ratio.[9][12]
-
Sample Preparation: A solvent extraction method is employed to remove the phosphate salt from the drug substance to prevent column clogging.[9]
LC-MS Method for Genotoxic Impurity (OSPRC-A)
A highly sensitive LC-MS method is required for the trace-level quantification of the potentially genotoxic OSPRC-A.
-
Instrumentation: A Liquid Chromatography system coupled with a Mass Spectrometer (LC-MS).[7]
-
Column: Waters UPLC with a TQD mass spectrometer.[7]
-
Mobile Phase: Specific details on the mobile phase composition for this sensitive analysis are often proprietary but generally involve a gradient elution with solvents like acetonitrile, methanol, and buffered aqueous solutions.[7]
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used.
-
Detection: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
The logical relationship for the synthesis of a known process-related impurity is depicted below.
Structural Elucidation Techniques
Once an impurity is isolated, a combination of spectroscopic techniques is used to determine its chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity and, with tandem MS (MS/MS), information about its fragmentation pattern, which aids in structural elucidation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (like COSY and HMBC) are powerful tools for determining the precise connectivity of atoms within the impurity molecule.[]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity.[]
By combining the data from these techniques, the definitive structure of an impurity can be established.
Conclusion
The comprehensive characterization and control of impurities are critical aspects of oseltamivir drug development and manufacturing. This guide has provided a detailed overview of the types of impurities encountered, the analytical methodologies for their detection and quantification, and the spectroscopic techniques for their structural elucidation. A thorough understanding of these principles is essential for ensuring the safety and quality of this vital antiviral medication. The continuous development of more sensitive and efficient analytical methods will further enhance the ability to control impurities in oseltamivir and other pharmaceutical products.
References
- 2. scribd.com [scribd.com]
- 3. uspnf.com [uspnf.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. [PDF] Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method | Semantic Scholar [semanticscholar.org]
- 7. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oseltamivir Phosphate Capsules | USP-NF [uspnf.com]
- 11. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
Unveiling the Enigmatic Profile: A Technical Guide to the Potential Biological Activity of Oseltamivir Impurity A
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Oseltamivir (B103847), the frontline antiviral for influenza, undergoes a complex synthesis process where the formation of impurities is inevitable. Among these, Oseltamivir Impurity A, chemically identified as (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid, represents a significant process-related impurity. While the parent drug's mechanism of action is well-elucidated, the biological activity profile of Impurity A remains largely uncharted territory. This technical guide synthesizes the available information on this compound and outlines the requisite experimental framework to comprehensively characterize its potential biological effects. The absence of publicly available data on its neuraminidase inhibition, cytotoxicity, and genotoxicity necessitates a structured investigational approach to ensure the safety and efficacy of the final drug product. This document provides detailed, standardized protocols for these essential assays to facilitate such investigations.
Introduction
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final medicinal product. Oseltamivir, an ester prodrug, is converted in vivo to its active metabolite, oseltamivir carboxylate, a potent inhibitor of the influenza virus neuraminidase. The synthesis of oseltamivir phosphate (B84403) can give rise to several process-related impurities, including this compound.
This guide focuses on the potential biological activities of this compound. It is crucial to distinguish this compound from other related substances. For instance, a different impurity, Oseltamivir phosphate related compound A (OSPRC-A), has been reported to be mutagenic in concentrations exceeding 0.03%.[1] However, OSPRC-A is chemically distinct from this compound. To date, there is a conspicuous lack of publicly available data on the specific biological effects of this compound. Therefore, this document serves as a technical resource, providing the necessary experimental protocols to investigate its potential for neuraminidase inhibition, cytotoxicity, and genotoxicity.
Chemical Identity of this compound
| Identifier | Information |
| Systematic Name | (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid |
| Synonyms | Oseltamivir EP Impurity A, Oseltamivir BP Impurity A, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid |
| CAS Number | 1364932-19-3 (base) |
| Molecular Formula | C14H24N2O4 |
| Molecular Weight | 284.35 g/mol |
Potential Biological Activities and Data Summary
Currently, there is no publicly available quantitative data on the biological activity of this compound. The following table summarizes the known activity of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, for comparison and highlights the data gap for Impurity A.
| Compound | Neuraminidase Inhibition (IC50) | Cytotoxicity (CC50) | Genotoxicity (Ames Test) |
| Oseltamivir (Prodrug) | Weak inhibitor | Data not widely available | Non-mutagenic |
| Oseltamivir Carboxylate (Active Metabolite) | Potent inhibitor (nM range) | Low cytotoxicity | Non-mutagenic |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Biological Activity Assessment
To ascertain the biological risk profile of this compound, a series of in vitro assays are required. The following sections detail the standard experimental protocols for evaluating its potential neuraminidase inhibition, cytotoxicity, and genotoxicity.
Neuraminidase Inhibition Assay
This assay determines if this compound can inhibit the enzymatic activity of influenza neuraminidase, the primary target of oseltamivir. A fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a widely accepted method.[2][3]
Principle: Neuraminidase cleaves the MUNANA substrate, releasing a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in fluorescence. The concentration of the impurity required to inhibit 50% of the enzyme activity is determined as the IC50 value.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.
-
MUNANA Substrate: Prepare a stock solution in DMSO and dilute to a working concentration of 100 µM in assay buffer.
-
Enzyme: Recombinant influenza neuraminidase (e.g., from A/H1N1 or A/H3N2 strains) diluted in assay buffer.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) and perform serial dilutions to obtain a range of concentrations. Oseltamivir carboxylate should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the serially diluted this compound or control compounds.
-
Add 50 µL of the diluted neuraminidase enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the MUNANA substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 0.1 M glycine, pH 10.5).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the impurity compared to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the impurity concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. A cytotoxic compound will reduce the cell viability and thus decrease the amount of formazan produced.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells, commonly used for influenza research) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the impurity. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the impurity) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the impurity compared to the vehicle control.
-
Determine the CC50 (cytotoxic concentration 50%) value by plotting the percentage of cell viability against the logarithm of the impurity concentration.
-
Genotoxicity Assessment (Bacterial Reverse Mutation Test - Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6][7] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).
Principle: The test measures the ability of a substance to induce reverse mutations (reversions) in these bacterial strains, allowing them to grow on a medium lacking the essential amino acid. A positive result indicates that the substance is mutagenic.
Detailed Protocol:
-
Bacterial Strains and Metabolic Activation:
-
Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Conduct the assay both with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism and can convert pro-mutagens into active mutagens.
-
-
Assay Procedure (Plate Incorporation Method):
-
Prepare various concentrations of this compound.
-
To a test tube containing molten top agar (B569324), add the bacterial culture, the test compound solution, and either S9 mix or a buffer (for the non-activation condition).
-
Quickly vortex and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Collection and Interpretation:
-
Count the number of revertant colonies on each plate.
-
A positive response is defined as a dose-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) count.
-
Appropriate negative (solvent) and positive controls (known mutagens for each strain with and without S9 activation) must be included.
-
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed experimental investigation into the biological activity of this compound.
Caption: Workflow for assessing the biological activity of this compound.
Caption: Hypothesized interaction points for this compound.
Conclusion
The biological activity of this compound is a critical knowledge gap in the overall safety profile of Oseltamivir. While structurally related to the active drug, it cannot be assumed to have a similar or negligible biological effect. The potential for neuraminidase inhibition, cytotoxicity, and genotoxicity must be systematically evaluated. This technical guide provides the foundational experimental protocols to enable researchers and drug development professionals to undertake a comprehensive assessment of this compound. The generation of such data is paramount for ensuring the quality, safety, and regulatory compliance of Oseltamivir drug products.
References
- 1. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. criver.com [criver.com]
- 7. Ames test - Wikipedia [en.wikipedia.org]
Oseltamivir Degradation Pathways: A Technical Deep Dive into the Formation of Impurity A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the degradation pathways of the antiviral drug oseltamivir (B103847), with a specific focus on the formation of its critical degradation product, Impurity A. Understanding these pathways is paramount for ensuring the stability, safety, and efficacy of oseltamivir drug products. This document provides a comprehensive overview of the degradation mechanisms, quantitative data from stress studies, detailed experimental protocols, and visual representations of the degradation pathways and analytical workflows.
Introduction to Oseltamivir and Its Degradation
Oseltamivir phosphate (B84403), the commercially available form of the drug, is an ethyl ester prodrug. In the body, it is metabolized by hepatic esterases to its active form, oseltamivir carboxylate, which inhibits the neuraminidase enzyme of influenza viruses.[][2] Like many pharmaceutical compounds, oseltamivir is susceptible to degradation under various environmental conditions, including exposure to acid, base, heat, light, and oxidizing agents. These degradation processes can lead to the formation of impurities, which may impact the drug's potency and potentially introduce safety concerns. One of the key process-related and degradation impurities is Impurity A, chemically identified as (3R,4R,5S)-5-(acetylamino)-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid.
Degradation Pathways Leading to Impurity A
The primary degradation pathway leading to the formation of Impurity A is the hydrolysis of the ethyl ester group of oseltamivir. This reaction can be catalyzed by both acidic and alkaline conditions.
Alkaline Hydrolysis
Alkaline conditions significantly accelerate the hydrolysis of the ethyl ester in oseltamivir to form the corresponding carboxylate, Impurity A. This is a common degradation pathway for ester-containing drugs. Studies have shown that oseltamivir phosphate undergoes substantial degradation in the presence of a base.[3][4] For instance, treatment with 0.1 N sodium hydroxide (B78521) at 80°C for just 10 minutes can result in approximately 85.2% degradation of the parent drug.[3]
The proposed mechanism for alkaline-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This is followed by the elimination of the ethoxide leaving group, resulting in the formation of the carboxylate anion, which is then protonated to yield the carboxylic acid (Impurity A).
Acidic Hydrolysis
Acidic conditions can also promote the hydrolysis of the ester linkage in oseltamivir, although the drug appears to be more stable under acidic conditions compared to alkaline conditions.[3] One study reported that treatment with 1.0 N hydrochloric acid for 30 minutes at 80°C resulted in 74% degradation of oseltamivir phosphate.[3]
The mechanism of acid-catalyzed ester hydrolysis typically involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of ethanol (B145695) lead to the formation of the carboxylic acid, Impurity A.
The following diagram illustrates the primary degradation pathway of oseltamivir to Impurity A through hydrolysis.
Figure 1: Hydrolytic degradation of oseltamivir to Impurity A.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. The table below summarizes quantitative data from various stress studies on oseltamivir phosphate.
| Stress Condition | Reagent and Conditions | Degradation of Oseltamivir (%) | Major Degradation Products (RRT) / Notes | Reference |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 10 min | 85.2% | Six degradants observed at RRTs 0.27, 0.36, 0.55, 0.81, 0.91, and 1.18. | [3] |
| 0.1 M NaOH, Room Temp, 3 hours | 100% | Complete hydrolysis observed. | [5] | |
| Acidic Hydrolysis | 1.0 N HCl, 80°C, 30 min | 74% | Over eleven degradation products observed. Major products at RRT 0.34 (12.22%) and 0.91 (7.71%). | [3] |
| 0.1 N HCl, 80°C, 30 min | ~9.86% | Nine degradation products observed. | [3] | |
| Oxidative Degradation | 3% v/v H₂O₂, 80°C, 2 hours | 96.96% | Major degradation product (1.5%) at RRT 0.91. | [3] |
| Thermal Degradation | 40°C, 168 hours | 2% | Slight decrease in concentration observed. | [4] |
| Photolytic Degradation | Standard conditions | 1.1% | Drug is considered stable under light exposure. | [3] |
RRT: Relative Retention Time
Experimental Protocols
The following are detailed methodologies for key experiments related to the degradation of oseltamivir and the analysis of Impurity A, based on established practices.
Forced Degradation (Stress) Studies
Objective: To induce the degradation of oseltamivir phosphate under various stress conditions to identify and quantify degradation products, including Impurity A.
Apparatus and Reagents:
-
Oseltamivir Phosphate Active Pharmaceutical Ingredient (API)
-
Hydrochloric Acid (HCl), 1 N and 0.1 N solutions
-
Sodium Hydroxide (NaOH), 1 N and 0.1 N solutions
-
Hydrogen Peroxide (H₂O₂), 3% (v/v) solution
-
HPLC grade water, methanol (B129727), and acetonitrile
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve oseltamivir phosphate in a suitable solvent (e.g., a mixture of buffer and organic phase) to obtain a known concentration (e.g., 1.4 mg/mL).[3]
-
Acidic Degradation:
-
To a portion of the stock solution, add an equal volume of 1 N HCl.
-
Heat the solution in a water bath at 80°C for 30 minutes.[3]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
Repeat the procedure using 0.1 N HCl.
-
-
Alkaline Degradation:
-
To a portion of the stock solution, add an equal volume of 0.1 N NaOH.
-
Heat the solution in a water bath at 80°C for 10 minutes.[3]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.
-
Dilute to a final concentration for HPLC analysis.
-
A separate experiment can be conducted at room temperature for 3 hours with 0.1 M NaOH.[5]
-
-
Oxidative Degradation:
-
To a portion of the stock solution, add an equal volume of 3% H₂O₂.
-
Heat the solution in a water bath at 80°C for 2 hours.[3]
-
Cool the solution and dilute to a final concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of oseltamivir phosphate in an oven at a controlled temperature (e.g., 40°C) for a specified period (e.g., 168 hours).[4]
-
Also, expose a solution of the drug to the same thermal stress.
-
At the end of the period, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of oseltamivir phosphate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[3]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method (see section 4.2).
-
The following diagram illustrates a typical workflow for forced degradation studies.
Figure 2: Experimental workflow for forced degradation studies.
Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating oseltamivir from its degradation products, including Impurity A, to allow for their accurate quantification.
Chromatographic Conditions (Example): [3]
-
Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A mixture of buffer (pH 2.5, prepared with 1% orthophosphoric acid) and methanol in a 55:45 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.
System Suitability: Before sample analysis, system suitability parameters such as theoretical plates, tailing factor, and resolution between oseltamivir and its impurities should be established and monitored.[3]
Conclusion
The degradation of oseltamivir, particularly leading to the formation of Impurity A, is primarily driven by the hydrolysis of its ethyl ester group. This process is significantly accelerated under alkaline conditions and also occurs under acidic and thermal stress. A thorough understanding of these degradation pathways, supported by robust forced degradation studies and validated stability-indicating analytical methods, is crucial for the development of stable oseltamivir formulations and for ensuring the quality and safety of the final drug product. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to effectively investigate and control the degradation of oseltamivir.
References
- 2. Activation of the antiviral prodrug oseltamivir is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir | MDPI [mdpi.com]
- 5. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Identification of Oseltamivir Impurity A in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification, quantification, and characterization of Oseltamivir Impurity A in bulk drug substances. Oseltamivir, an antiviral medication, requires stringent purity control to ensure its safety and efficacy. This compound, a process-related impurity, has been identified as potentially mutagenic, necessitating its strict monitoring and control in the final drug product.[1] This guide details the analytical methodologies, experimental protocols, and data interpretation necessary for the robust identification of this critical impurity.
Understanding this compound
This compound, chemically known as (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)-cyclohex-1-ene-1-carboxylic acid, is a known process-related impurity that can arise during the synthesis of Oseltamivir.[2][3][4] Its presence in the bulk drug is a critical quality attribute that must be carefully controlled.
Table 1: Chemical and Physical Properties of Oseltamivir and Impurity A
| Property | Oseltamivir | This compound |
| IUPAC Name | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate | (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid |
| Molecular Formula | C₁₆H₂₈N₂O₄[3][5] | C₁₄H₂₄N₂O₄[2][4][] |
| Molecular Weight | 312.40 g/mol [3][5] | 284.35 g/mol [2][4][] |
| CAS Number | 196618-13-0[3][5] | 1364932-19-3[2][4] |
Analytical Methodologies for Identification and Quantification
The primary analytical techniques for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7] These methods offer the required sensitivity and specificity to detect the impurity at trace levels. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for the structural elucidation and confirmation of the impurity.[][9]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used method for the routine quality control of Oseltamivir and its impurities.[10][11]
Table 2: Summary of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Purospher STAR® RP-18e[11] | Kromasil C18, 5 µm, 250 mm×4.6 mm i.d.[12] | Inertsil® ODS-2, 250 mm x 4.6 mm, 5 µ[13] |
| Mobile Phase | Methanol - 0.02 mol/L phosphate (B84403) buffer, pH 5, 50:50 (V/V)[11] | Acetonitrile and triethylamine (B128534) (gradient)[12] | Buffer (pH 2.5) : MeOH (55:45, v/v) with 1% orthophosphoric acid[13] |
| Flow Rate | Not Specified | 1.0 ml/min[12] | 1.0 mL/min[13] |
| Detection Wavelength | Not Specified | 215 nm[12] | 215 nm[13] |
| LOD | 0.0162 µg/ml (for Oseltamivir)[11] | Not Specified | 2.98 µg/mL (for Oseltamivir) |
| LOQ | 0.0491 µg/ml (for Oseltamivir)[11] | Not Specified | 9.98 µg/mL (for Oseltamivir) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique used for the determination of impurities at parts per million (ppm) levels.[1] It is particularly useful for the trace level quantification of genotoxic impurities like this compound.[1]
Table 3: LC-MS Method Parameters for this compound
| Parameter | Value |
| LC Column | DEVELOSIL ODS-UG-5 (C18, 50 mm× 3.0 mm, 5.0 µm)[1] |
| Column Temperature | 40ºC[1] |
| Flow Rate | 1.5 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Detection Wavelength (PDA) | 215 nm[1] |
| Mass Spectrometer | Waters UPLC TQD mass spectrometer[1] |
| Ionization Mode | Not Specified |
| Limit of Detection (LOD) | S/N ratio of 4.79[1] |
| Limit of Quantification (LOQ) | S/N ratio of 13.46[1] |
| Linearity Range | 0.005% to 0.01125%[1] |
Experimental Protocols
Sample and Standard Preparation for LC-MS Analysis
Objective: To prepare Oseltamivir bulk drug sample and Impurity A standard solutions for LC-MS analysis.
Materials:
-
Oseltamivir Phosphate bulk drug
-
USP Oseltamivir Phosphate Related Compound A (OSPRC-A) standard[1]
-
HPLC grade water (diluent)[1]
-
Methanol
-
Volumetric flasks (5 mL, 20 mL, 100 mL)
-
Analytical balance
Procedure:
-
Standard Stock Solution Preparation (Impurity A):
-
Working Standard Solution Preparation (Impurity A):
-
Test Sample Solution Preparation:
Chromatographic and Mass Spectrometric Analysis
Objective: To perform LC-MS analysis of the prepared solutions to identify and quantify this compound.
Instrumentation:
-
Waters UPLC TQD mass spectrometer with a PDA detector[1]
-
DEVELOSIL ODS-UG-5 column (C18, 50 mm× 3.0 mm, 5.0 µm)[1]
Chromatographic Conditions:
-
Column Temperature: 40°C[1]
-
Flow Rate: 1.5 mL/min[1]
-
Injection Volume: 10 µL[1]
-
PDA Detection Wavelength: 215 nm[1]
Procedure:
-
Equilibrate the LC-MS system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solution to determine the retention time and response of this compound.
-
Inject the test sample solution.
-
Monitor the chromatogram at 215 nm and acquire mass spectra.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Confirm the identity of the peak by comparing its mass spectrum with the expected mass of Impurity A (m/z 285.4 for [M+H]⁺).
-
Quantify the amount of Impurity A in the bulk drug sample using the response from the standard solution. The literature suggests a limit of less than 100 ppm for Oseltamivir Phosphate Related Compound A.[1]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the identification process and the structural relationship between Oseltamivir and Impurity A.
Caption: Workflow for the identification and quantification of this compound.
Caption: Structural relationship between Oseltamivir and Impurity A.
Conclusion
The robust identification and quantification of this compound are paramount for ensuring the quality and safety of the Oseltamivir bulk drug. The methodologies outlined in this guide, particularly LC-MS, provide the necessary sensitivity and specificity for this critical task. Adherence to detailed experimental protocols and a thorough understanding of the impurity's chemical nature are essential for drug development professionals in maintaining compliance with regulatory standards.
References
- 1. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 2. veeprho.com [veeprho.com]
- 3. Oseltamivir EP Impurity A | CAS No- 1364932-19-3 | Simson Pharma Limited [simsonpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
Methodological & Application
Application Note and Protocol: HPLC Method for the Analysis of Oseltamivir and Impurity A
This document provides a detailed application note and protocol for the analysis of Oseltamivir (B103847) and its related substance, Impurity A, using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is suitable for the quantitative determination of Oseltamivir and the detection of impurities in bulk drug substances and pharmaceutical formulations.
Introduction
Oseltamivir Phosphate is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[] It is hydrolyzed in the liver to its active metabolite, oseltamivir carboxylate.[2] During the synthesis or storage of Oseltamivir, process-related impurities and degradation products can arise.[] Impurity A, with the molecular formula C₁₄H₂₄N₂O₄, is a known related substance of Oseltamivir.[3] Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.
This application note describes a robust, stability-indicating RP-HPLC method for the separation and quantification of Oseltamivir from its potential impurities, including Impurity A. The method is validated according to ICH guidelines to ensure linearity, precision, accuracy, and specificity.[2][4]
Data Presentation: Comparison of HPLC Methods
Several RP-HPLC methods have been reported for the analysis of Oseltamivir. The following table summarizes the key chromatographic parameters from various studies, providing a comparative overview.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm)[2][4] | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[5][6] | X terra C18 (150 mm x 4.6 mm) | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer (pH 2.5): Methanol (B129727) (55:45, v/v)[2][4] | Acetonitrile and Triethylamine (gradient)[5][6] | 0.1% Octa-sulfonic acid: Acetonitrile (30:70, v/v) | Methanol: Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min[2][4] | 1.0 mL/min[5][6] | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 215 nm[2] | 215 nm[5][6] | 237 nm | 223 nm |
| Column Temperature | Not Specified | Ambient[5][6] | Room Temperature | Not Specified |
| Injection Volume | Not Specified | Not Specified | Not Specified | Not Specified |
| Retention Time (Oseltamivir) | Not Specified | Not Specified | 2.31 min | 2.7 min |
Experimental Protocol
This protocol is based on a validated stability-indicating isocratic RP-HPLC method.[2][4]
3.1. Materials and Reagents
-
Oseltamivir Phosphate Reference Standard
-
Oseltamivir Phosphate Sample
-
Oseltamivir Impurity A Reference Standard
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Nylon-66 Membrane Filters (0.45 µm)
3.2. Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Mobile Phase: A filtered and degassed mixture of Buffer (pH 2.5) and Methanol (55:45, v/v). The buffer is prepared by adjusting the pH of 1% orthophosphoric acid with a suitable base.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Ambient
-
Detection Wavelength: 215 nm[2]
-
Injection Volume: 20 µL[7]
3.3. Preparation of Solutions
-
Diluent: A mixture of water and methanol (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Oseltamivir Phosphate Reference Standard in the diluent to obtain a known concentration.
-
Impurity Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a known concentration.
-
System Suitability Solution: Prepare a solution containing both Oseltamivir Phosphate and Impurity A at appropriate concentrations.
-
Sample Solution: For bulk drug, accurately weigh and dissolve the sample in the diluent to obtain a target concentration. For capsules, weigh the contents of not fewer than 20 capsules, and prepare a solution with a concentration equivalent to the label claim.[7] Filter the sample solution through a 0.45 µm nylon filter before injection.[2]
3.4. System Suitability Inject the system suitability solution and verify the following parameters:
-
Tailing Factor: Not more than 2.0 for the Oseltamivir peak.
-
Theoretical Plates: Not less than 2000 for the Oseltamivir peak.
-
Resolution: Not less than 1.5 between the Oseltamivir peak and the nearest eluting impurity peak.[2]
3.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
Inject the sample solution.
-
Identify the peaks of Oseltamivir and Impurity A in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the amount of Oseltamivir and Impurity A in the sample using the peak areas and the concentrations of the respective reference standards.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for Oseltamivir and its impurities.
Caption: HPLC analysis workflow for Oseltamivir and Impurity A.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, Oseltamivir is subjected to forced degradation under various stress conditions, including acidic, basic, oxidative, and thermal stress.[5] The developed HPLC method should effectively separate the Oseltamivir peak from all degradation products, ensuring that the assay is specific for the intact drug.[5] Studies have shown that Oseltamivir is particularly susceptible to degradation under acidic conditions.[2]
Conclusion
The described RP-HPLC method is simple, accurate, precise, and specific for the determination of Oseltamivir and the analysis of Impurity A. The method is stability-indicating and can be effectively used for routine quality control analysis of Oseltamivir in bulk drug and pharmaceutical dosage forms.
References
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. [PDF] Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method | Semantic Scholar [semanticscholar.org]
- 5. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 6. Stability indicating RP-HPLC method development and validation for oseltamivir API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
Application Note: Quantification of Oseltamivir Impurity A using a Validated LC-MS/MS Method
Introduction
Oseltamivir (B103847) is an antiviral medication used for the treatment and prevention of influenza A and B viruses. During the synthesis of oseltamivir phosphate, various process-related impurities can be generated. One such critical impurity is Oseltamivir Impurity A, chemically known as ethyl (3S, 4R, 5S)-4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy) cyclohexane-1-carboxylate.[1] Due to its potential impact on the safety and efficacy of the final drug product, regulatory agencies require strict control of this impurity. This application note presents a detailed, validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in bulk drug substances.
Chemical Structures
Oseltamivir and this compound are structurally related compounds. The key difference is the presence of an azido (B1232118) group in Impurity A at the C-2 position of the cyclohexene (B86901) ring, which is an amino group in Oseltamivir.
-
Oseltamivir: Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate
-
This compound: Ethyl (3S, 4R, 5S)-4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy) cyclohexane-1-carboxylate[1]
Diagram 1: Logical Relationship between Oseltamivir and Impurity A
References
Chiral Separation of Oseltamivir: Application Notes and Protocols for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847), the active pharmaceutical ingredient in the antiviral medication Tamiflu®, possesses three stereogenic centers, giving rise to a total of eight possible stereoisomers. The therapeutically active form is the (3R, 4R, 5S)-isomer. The control of the stereoisomeric composition of oseltamivir phosphate (B84403) is a critical aspect of its manufacturing and quality control, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the chiral separation of oseltamivir isomers and related impurities, focusing on High-Performance Liquid Chromatography (HPLC) as the primary and well-documented technique. Additionally, it explores the potential of Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) as alternative and complementary methods.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation of Oseltamivir
HPLC is a robust and widely used technique for the enantioselective separation of oseltamivir and its impurities. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose (B213188) and amylose, have demonstrated excellent enantioselectivity for this compound.
Quantitative Data Summary
The following table summarizes the performance of a validated chiral HPLC method for the separation of oseltamivir from its (3S, 4S, 5R)-enantiomeric impurity.[1][2][3][4]
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak IC-3 (cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | n-hexane:methanol (B129727):isopropyl alcohol:diethyl amine (85:10:5:0.2, v/v/v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 225 nm |
| Resolution (Rs) | > 3.0 |
| Linearity Range | 0.035 - 0.300% (w/w) |
| Limit of Detection (LOD) | 0.005% (w/w) |
| Limit of Quantification (LOQ) | 0.035% (w/w) |
| Recovery | 91% - 94% |
Experimental Protocol: Chiral HPLC Method
This protocol details the steps for the separation and quantification of the (3S, 4S, 5R)-enantiomeric impurity in oseltamivir phosphate drug substances.[1][2][3][4]
1. Materials and Reagents:
-
Oseltamivir Phosphate reference standard and sample
-
(3S, 4S, 5R)-Oseltamivir impurity reference standard
-
n-Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Diethylamine (B46881) (reagent grade)
-
Dichloromethane (HPLC grade)
-
Water (HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiralpak IC-3 column (150 x 4.6 mm, 3 µm particle size) or equivalent.
3. Chromatographic Conditions:
-
Mobile Phase: n-hexane:methanol:isopropyl alcohol:diethyl amine (85:10:5:0.2, v/v/v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Sample Temperature: 5°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Run Time: 40 minutes.
4. Sample Preparation (with solvent extraction for phosphate removal):
- Accurately weigh about 30 mg of the oseltamivir phosphate test sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with methanol.
- Note: For samples where the phosphate salt may interfere with the chiral column in normal phase mode, a solvent extraction procedure is recommended to prevent column clogging and ensure method repeatability. This involves a liquid-liquid extraction to separate the oseltamivir free base from the phosphate salt.
5. System Suitability:
-
Inject a standard solution containing both oseltamivir and the (3S, 4S, 5R)-enantiomeric impurity.
-
The resolution between the two peaks should be greater than 3.0.
6. Analysis:
-
Inject the prepared sample solutions into the HPLC system.
-
Identify and quantify the enantiomeric impurity based on the retention time and peak area relative to the reference standard. The enantiomeric impurity typically elutes at a retention time of approximately 13.2 minutes under these conditions.[2]
7. Data Processing:
-
Calculate the percentage of the enantiomeric impurity in the oseltamivir phosphate sample.
Supercritical Fluid Chromatography (SFC) - A Promising Alternative
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, offering several advantages over traditional HPLC.[5][6] These include faster analysis times, reduced organic solvent consumption (making it a "greener" technology), and often higher efficiency.[5][6]
General Protocol for SFC Method Development:
1. Column Screening:
-
Screen a variety of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, AD, AS).
2. Mobile Phase Optimization:
-
The primary mobile phase component in SFC is supercritical carbon dioxide (CO₂).
-
A polar organic modifier, typically an alcohol such as methanol, ethanol, or isopropanol, is added to the CO₂ to modulate the mobile phase strength and improve selectivity.
-
Small amounts of additives (e.g., diethylamine for basic compounds) can be incorporated to improve peak shape and resolution.
3. Parameter Optimization:
-
Back Pressure: Typically maintained between 100 and 200 bar.
-
Temperature: Can be varied to influence selectivity.
-
Flow Rate: Generally higher than in HPLC due to the lower viscosity of the mobile phase.
4. Detection:
-
UV detection is commonly used. Mass spectrometry (MS) can also be coupled with SFC for enhanced sensitivity and specificity.
Capillary Electrophoresis (CE) for Enantioselective Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and solvent consumption. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities.[1][4][8]
While a specific chiral CE method for oseltamivir has not been detailed in the reviewed literature, a general approach for its development is outlined below. A rapid CE method for the achiral analysis of oseltamivir has been developed, demonstrating the feasibility of this technique for the compound.[9][10]
General Protocol for Chiral CE Method Development:
1. Chiral Selector Screening:
-
Screen various cyclodextrin (B1172386) derivatives (e.g., neutral, charged, and derivatized β-cyclodextrins) as chiral selectors in the background electrolyte.
2. Background Electrolyte (BGE) Optimization:
-
pH: The pH of the BGE is a critical parameter that affects the charge of the analyte and the chiral selector, and thus the separation.
-
Buffer Composition and Concentration: Phosphate or borate (B1201080) buffers are commonly used. The concentration can be adjusted to optimize resolution and analysis time.
3. Organic Modifier:
-
The addition of an organic modifier, such as methanol or acetonitrile, to the BGE can improve selectivity and resolution.
4. Applied Voltage and Temperature:
-
Optimize the applied voltage and capillary temperature to achieve the best balance between separation efficiency and analysis time.
5. Detection:
-
UV detection is the most common method.
Oseltamivir Impurities
Besides the enantiomeric impurity, other related substances can be present in oseltamivir drug substance and product. These can arise from the synthesis process or degradation. It is crucial to have analytical methods capable of separating and quantifying these impurities to ensure the quality, safety, and efficacy of the drug product. Some of the known impurities include Oseltamivir EP impurity A, B, C, D, E, F, G, and H.[11] The development of a single method that can simultaneously separate both chiral and achiral impurities is a desirable but challenging goal. Often, orthogonal methods (e.g., a chiral method and a reversed-phase HPLC method for achiral impurities) are employed for comprehensive impurity profiling.
Conclusion
The chiral separation of oseltamivir isomers and the control of its impurities are of paramount importance in pharmaceutical development and quality control. This document has provided a detailed application note and protocol for a robust chiral HPLC method, which is the current industry standard. Furthermore, it has introduced SFC and CE as powerful, alternative techniques that offer advantages in terms of speed and sustainability. The provided general method development workflows for SFC and CE can serve as a starting point for laboratories looking to implement these advanced technologies for the analysis of oseltamivir and other chiral pharmaceuticals. A thorough understanding and implementation of these chiral separation techniques are essential for ensuring the stereochemical purity and overall quality of oseltamivir drug products.
References
- 1. Enantioselective determination by capillary electrophoresis with cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fagg-afmps.be [fagg-afmps.be]
- 4. The role of cyclodextrins in chiral capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Applications of Chiral Supercritical Fluid Chromatography on Polysaccharide-Based Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a rapid capillary electrophoresis method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note and Protocol for Forced Degradation Studies of Oseltamivir to Generate Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847) phosphate (B84403) is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B viruses. During its synthesis and storage, or under stress conditions, oseltamivir can degrade to form various impurities. One such critical impurity is Oseltamivir Impurity A, identified as (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid. Understanding the degradation pathways and the conditions that lead to the formation of this impurity is crucial for ensuring the safety, efficacy, and stability of oseltamivir drug products.
Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods[1][2]. This document provides a detailed protocol for conducting forced degradation studies on oseltamivir to specifically generate and analyze Impurity A.
Chemical Structures
Oseltamivir Phosphate:
-
Chemical Name: (3R,4R,5S)-4-acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid, ethyl ester, phosphate (1:1)
-
Molecular Formula: C₁₆H₃₁N₂O₈P[3]
-
Molecular Weight: 410.4 g/mol [3]
This compound:
-
Chemical Name: (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid
-
Molecular Formula: C₁₄H₂₄N₂O₄
-
Molecular Weight: 284.35 g/mol
Experimental Protocols
The following protocols describe the conditions for forced degradation of oseltamivir phosphate under various stress conditions. These conditions have been compiled from several studies to provide a comprehensive approach.
Materials and Reagents
-
Oseltamivir Phosphate Active Pharmaceutical Ingredient (API)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphate buffer
-
Reference standards for Oseltamivir and Impurity A
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
-
LC-MS system for peak identification and confirmation
-
pH meter
-
Water bath or oven for controlled temperature studies
-
Photostability chamber
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Oseltamivir Stock Solution: Prepare a stock solution of oseltamivir phosphate in a suitable diluent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stressing Agents: Prepare solutions of 1 M HCl, 1 M NaOH, and 30% H₂O₂.
Forced Degradation Procedures
For each condition, a sample of the oseltamivir stock solution is treated as described below. A control sample (oseltamivir stock solution without the stressing agent) should be stored under normal conditions and analyzed alongside the stressed samples.
-
To a known volume of oseltamivir stock solution, add an equal volume of 1 M HCl.
-
Heat the mixture at 80°C for 2 hours[4].
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
To a known volume of oseltamivir stock solution, add an equal volume of 1 M NaOH.
-
Heat the mixture at 80°C for 30 minutes[4]. Oseltamivir is highly sensitive to base hydrolysis[4].
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
To a known volume of oseltamivir stock solution, add an equal volume of 30% H₂O₂.
-
Keep the mixture at room temperature for 2 hours, or heat at 80°C for a shorter duration if no degradation is observed[4][5].
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Place the oseltamivir stock solution (in a sealed container) in an oven at a controlled temperature of 105°C for 48 hours[4].
-
Alternatively, expose a solid sample of oseltamivir API to the same conditions.
-
After the specified time, cool the sample to room temperature.
-
If a solid sample was used, dissolve it in the diluent.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Expose the oseltamivir stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC. Studies have shown oseltamivir to be relatively stable under photolytic conditions[6].
Analytical Methodology
A stability-indicating HPLC method is crucial for separating oseltamivir from its degradation products, including Impurity A.
-
Column: A C18 column (e.g., Kromasil C18, 5 µm, 250 mm x 4.6 mm) is commonly used[7].
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile and a buffer solution (e.g., triethylamine (B128534) or phosphate buffer)[7]. For example, a mobile phase of phosphate buffer (pH 7), acetonitrile, and methanol in a ratio of 50:25:25 (v/v/v) has been used[8].
-
Flow Rate: Typically 1.0 mL/min[7].
-
Detection Wavelength: UV detection at 215 nm is suitable for oseltamivir and its impurities[7].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 50°C)[4].
Data Presentation
The results of the forced degradation studies should be summarized to show the percentage of oseltamivir degraded and the amount of Impurity A formed under each stress condition.
Table 1: Summary of Forced Degradation of Oseltamivir
| Stress Condition | Duration | Temperature | % Oseltamivir Degraded | % Impurity A Formed (if quantifiable) | Total Impurities (%) | Mass Balance (%) |
| Control | 48 hours | Ambient | < 1% | Not Detected | < 0.1% | ~100% |
| Acid Hydrolysis (1 M HCl) | 2 hours | 80°C | Significant Degradation | To be determined | To be determined | To be determined |
| Base Hydrolysis (1 M NaOH) | 30 mins | 80°C | High Degradation[4] | To be determined | To be determined | To be determined |
| Oxidative (30% H₂O₂) | 2 hours | 80°C | Significant Degradation[4] | To be determined | To be determined | To be determined |
| Thermal | 48 hours | 105°C | No significant degradation[4] | Not Detected | < 0.1% | ~100% |
| Photolytic | ICH Q1B | Ambient | No significant degradation[6] | Not Detected | < 0.1% | ~100% |
Note: The exact percentages will depend on the experimental results. The table provides a template for data presentation.
Visualizations
Experimental Workflow
Caption: Workflow for forced degradation of oseltamivir and subsequent analysis.
Oseltamivir Degradation to Impurity A
Caption: Primary degradation pathway of oseltamivir to Impurity A via ester hydrolysis.
Conclusion
This application note provides a comprehensive framework for conducting forced degradation studies on oseltamivir to generate and quantify Impurity A. The provided protocols and analytical methods are based on established scientific literature. Adherence to these guidelines will enable researchers to gain a thorough understanding of the stability of oseltamivir and to develop robust, stability-indicating analytical methods essential for drug quality and regulatory compliance. It is important to note that oseltamivir is particularly susceptible to degradation under acidic and basic conditions, leading to the formation of Impurity A through the hydrolysis of the ethyl ester group. Oxidative stress also leads to degradation, while the drug is relatively stable under thermal and photolytic stress[4][6].
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. biomedres.us [biomedres.us]
- 3. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 4. tsijournals.com [tsijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 8. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Oseltamivir Impurity A in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Oseltamivir impurity A in pharmaceutical formulations. The methodologies outlined are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), ensuring accuracy, sensitivity, and reproducibility for quality control and research purposes.
Introduction
Oseltamivir is an antiviral medication used for the treatment and prophylaxis of influenza A and B viruses.[1] During the synthesis of Oseltamivir Phosphate, various process-related impurities can be generated. This compound, chemically known as ethyl (3S, 4R, 5S)-4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy) cylohexane-1-carboxylate, is a known impurity that requires careful monitoring and quantification in pharmaceutical formulations to ensure the safety and efficacy of the drug product.[1] Regulatory bodies like the International Pharmacopoeia stipulate strict limits for individual impurities, typically around 0.1%, necessitating sensitive and accurate analytical methods for their determination.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated analytical methods for the determination of this compound.
Table 1: UPLC-MS Method Validation Data for this compound [1]
| Parameter | Result |
| Linearity Range | 0.005% to 0.0151% |
| Limit of Detection (LOD) | S/N ratio = 4.79 |
| Limit of Quantification (LOQ) | S/N ratio = 13.46 |
| Accuracy (% Recovery) | 80.0% to 101.32% (at LOQ to 150% level) |
| Precision (% RSD) - Method | 4.26% |
| Precision (% RSD) - Intermediate | 4.00% |
| Sample Solution Stability | Stable for 24 hours |
Table 2: HPLC Method Parameters for Oseltamivir and its Impurities
| Parameter | Method 1[2] | Method 2 | Method 3[3] |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) | C18 column |
| Mobile Phase | Acetonitrile and Triethylamine (gradient) | Methanol and Water (75:25% v/v) | 30% Acetonitrile and 70% 0.05 M Bicarbonate Buffer (pH 10) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 215 nm | 223 nm | 220 nm and 254 nm |
| Column Temperature | Ambient | Not Specified | 30°C |
| Injection Volume | Not Specified | Not Specified | 2 µL |
| Linearity Range | 70-130 µg/ml (for Oseltamivir) | 20-100 ppm (for Oseltamivir) | Not Specified |
| Retention Time | Not Specified | 2.7 ± 0.02 min (for Oseltamivir) | ~4 min (for Oseltamivir) |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by UPLC-MS
This protocol describes a sensitive and selective method for the determination of this compound (OSPRC-A) using Liquid Chromatography coupled with a Mass Spectrometer (LC-MS).[1]
1. Instrumentation:
-
Waters UPLC TQD mass spectrometer with a PDA detector controlled by Empower software.[1]
2. Chromatographic Conditions:
-
Column: DEVELOSIL ODS-UG-5 (C18, 50 mm × 3.0 mm, 5.0 µm).[1]
-
Mobile Phase: Isocratic mode (details of the mobile phase composition should be optimized based on the specific instrument and laboratory conditions).
-
Flow Rate: 1.5 mL/min.[1]
-
Column Oven Temperature: 40°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at 215 nm and Mass Spectrometry.[1]
3. Standard and Sample Preparation:
-
Diluent: A suitable solvent in which both Oseltamivir Phosphate and Impurity A are soluble and stable.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Spiked Sample Solution (for Method Precision): Spike a known amount of this compound into a test sample of Oseltamivir Phosphate.[1]
-
Test Sample Solution: Accurately weigh and dissolve the Oseltamivir Phosphate drug substance or formulation in the diluent to achieve a suitable concentration for analysis.
4. Analytical Procedure:
-
Equilibrate the UPLC-MS system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the test sample solution.
-
Identify and integrate the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the response from the standard of known concentration.
5. Method Validation:
-
Perform method validation as per ICH guidelines, including specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[4]
Protocol 2: General RP-HPLC Method for the Analysis of Oseltamivir and its Impurities
This protocol provides a general framework for the analysis of Oseltamivir and its impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Specific parameters may need to be optimized.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.
2. Chromatographic Conditions (based on Method 2 in Table 2):
-
Column: Phenomenex Luna C18 (250mm x 4.6mm, 5µm).
-
Mobile Phase: Methanol: Water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 223 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Diluent: Methanol.
-
Standard Stock Solution: Accurately weigh 10 mg of Oseltamivir working standard into a 10 mL volumetric flask, dissolve in and dilute to volume with methanol. Further dilute 0.6 mL of this stock solution to 10 mL with methanol.
-
Sample Solution: Prepare a solution of the pharmaceutical formulation in the diluent to obtain a theoretical Oseltamivir concentration within the linear range of the method.
4. Analytical Procedure:
-
Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate.
-
Inject the diluent to verify a clean baseline.
-
Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas).
-
Inject the sample solution.
-
Identify the peaks for Oseltamivir and any impurities based on their retention times.
-
Quantify the amount of Impurity A by comparing its peak area to that of a corresponding reference standard.
Visualizations
Caption: Workflow for the quantitative analysis of this compound by UPLC-MS.
Caption: Logical workflow for quality control testing of this compound.
References
- 1. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 2. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 3. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Stability-Indicating Assay for Oseltamivir and its Impurities
Introduction
Oseltamivir Phosphate, an ethyl ester prodrug, is a potent antiviral medication used for the treatment and prophylaxis of influenza A and B viruses.[1] Its mechanism of action involves the inhibition of the neuraminidase enzyme, which is crucial for the replication and spread of the virus.[2] To ensure the quality, safety, and efficacy of Oseltamivir drug products, it is imperative to develop and validate a stability-indicating assay method. This method is crucial for distinguishing the intact active pharmaceutical ingredient (API) from any potential degradation products that may form under various environmental conditions, such as exposure to light, heat, or moisture, or during the manufacturing process.[2][3]
These application notes provide a comprehensive protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Oseltamivir and its impurities, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][4]
Experimental Protocols
Recommended Chromatographic Conditions
A robust RP-HPLC method is essential for the separation of Oseltamivir from its potential impurities and degradation products.[5] The following conditions are recommended based on established methods:
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[1][4] |
| Column | Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[1] |
| Mobile Phase | Isocratic elution with a mixture of Buffer (pH 2.5) and Methanol in a 55:45 (v/v) ratio.[1] The buffer can be prepared using 1% orthophosphoric acid.[1] |
| Flow Rate | 1.0 mL/min.[1][5] |
| Detection Wavelength | 215 nm.[1][5] |
| Column Temperature | Ambient or maintained at 50°C.[4][5] |
| Injection Volume | 20 µL.[4] |
| Diluent | A mixture of the mobile phase components is typically used.[4] |
Preparation of Solutions
Accurate preparation of standard and sample solutions is critical for reliable results.
-
Standard Stock Solution:
-
Sample Solution:
-
For bulk drug analysis, accurately weigh and dissolve the Oseltamivir Phosphate sample in the diluent to achieve a target concentration within the linear range of the method (e.g., 1.4 mg/mL, which can be further diluted as needed).[1]
-
For dosage forms (e.g., capsules), weigh the contents of not fewer than 20 capsules to determine the average weight.[4]
-
Take a quantity of the powdered capsule contents equivalent to a specific dose of Oseltamivir and dissolve it in the diluent.[4]
-
Filter the solution through a 0.45 µm nylon membrane filter before injection.[1]
-
Forced Degradation (Stress) Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the analytical method.[3] The drug substance should be subjected to various stress conditions to induce degradation.[4]
-
Acid Hydrolysis:
-
Treat the drug solution with 1.0 N HCl and heat at 80°C for 30 minutes.[1]
-
Neutralize the solution with an appropriate amount of 1.0 N NaOH.
-
Dilute to the final concentration with the diluent and analyze.
-
-
Alkaline Hydrolysis:
-
Treat the drug solution with 0.1 N NaOH and heat at 80°C for 10 minutes.[1]
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to the final concentration with the diluent and analyze.
-
-
Oxidative Degradation:
-
Treat the drug solution with 3% v/v hydrogen peroxide (H₂O₂) and heat at 80°C for 2 hours.[1]
-
Dilute to the final concentration with the diluent and analyze.
-
-
Thermal Degradation:
-
Expose the solid drug substance to a temperature of 110°C in a hot air oven for 24 hours.[6]
-
Dissolve the stressed sample in the diluent to the target concentration and analyze.
-
-
Photolytic Degradation:
-
Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[4]
-
A control sample should be protected from light.
-
Prepare solutions of both the exposed and control samples and analyze.
-
Method Validation Protocol
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6]
-
Specificity: Analyze stressed samples and demonstrate that the peak for Oseltamivir is free from any co-eluting peaks of degradation products using a PDA detector for peak purity analysis.[5]
-
Linearity: Analyze a series of solutions with concentrations ranging from 70-130 µg/mL.[5] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[1][5]
-
Precision:
-
System Precision: Perform at least five replicate injections of a standard solution and calculate the relative standard deviation (%RSD) of the peak areas, which should be less than 1%.[5]
-
Method Precision: Analyze six individual preparations of the sample and calculate the %RSD of the assay results, which should be within 2%.[4][5]
-
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of Oseltamivir at different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[4]
-
Robustness: Intentionally vary chromatographic parameters such as flow rate, mobile phase composition, and column temperature to examine the method's reliability. The system suitability parameters should remain within acceptable limits.[5]
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | Conditions | % Degradation of Oseltamivir | Observations |
| Acidic Hydrolysis | 1.0 N HCl at 80°C for 30 min | ~74%[1] | More than eleven degradation products were observed.[1] |
| Alkaline Hydrolysis | 0.1 N NaOH at 80°C for 10 min | ~85.2%[1] | Six major degradants were detected.[1] |
| Oxidative Degradation | 3% H₂O₂ at 80°C for 2 hours | ~96.96%[1] | A major degradation product was observed at RRT 0.91.[1] |
| Thermal Degradation | Solid state at 110°C for 24 hours | Significant degradation observed. | Specific percentage depends on the API source. |
| Photolytic Degradation | ICH Q1B conditions | ~1.1%[1] | Oseltamivir is relatively stable under light exposure.[1] |
Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.999[1][5] |
| System Precision (%RSD) | < 1.0% | < 1.0%[5] |
| Method Precision (%RSD) | < 2.0% | < 2.0%[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.8 - 101.2%[1] |
| LOD | Reportable | 2.98 µg/mL |
| LOQ | Reportable | 9.98 µg/mL |
| Specificity | No interference at the retention time of the main peak | Peak purity results indicate the absence of co-eluting peaks.[5] |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating assay.
Caption: Logical diagram illustrating the forced degradation studies on Oseltamivir.
References
Application Note: Analytical Method Development for Oseltamivir Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir is an antiviral medication used for the treatment and prevention of influenza A and B viruses. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) is a critical quality attribute that must be carefully controlled and monitored. Oseltamivir Impurity A is a known process-related impurity that requires robust analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the analytical method development and validation for this compound, utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Chemical Properties of this compound
| Property | Value |
| Chemical Name | (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid |
| Molecular Formula | C₁₄H₂₄N₂O₄ |
| Molecular Weight | 284.35 g/mol |
| CAS Number | 1364932-19-3 |
Analytical Methodologies
This section outlines the protocols for two common and effective analytical techniques for the quantification of this compound: HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control analysis of this compound in bulk drug substances.
Experimental Protocol:
a) Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
b) Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1]
-
Mobile Phase: Gradient elution with Acetonitrile and Triethylamine[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 215 nm[1]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
c) Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., methanol (B129727) or water) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Oseltamivir drug substance in the diluent to a final concentration within the linear range of the method.
-
Spiked Sample (for validation): Prepare blank Oseltamivir samples spiked with known concentrations of this compound to assess accuracy and precision.
d) Method Validation Parameters:
-
Specificity: Analyze blank, placebo, and impurity-spiked samples to ensure no interference at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions at different concentrations to establish the linear range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.
-
Accuracy: Analyze spiked samples at different concentration levels and calculate the percentage recovery.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the trace-level quantification of this compound, especially when dealing with complex matrices.
Experimental Protocol:
a) Instrumentation:
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Electrospray Ionization (ESI) source
b) Chromatographic Conditions:
-
Column: DEVELOSIL ODS-UG-5 (50 mm x 3.0 mm, 5.0 µm) or equivalent[2]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.5 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: 40°C[2]
c) Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor/Product Ion Transitions: To be determined by infusing a standard solution of this compound.
d) Standard and Sample Preparation:
-
Follow similar procedures as for the HPLC-UV method, ensuring the final concentrations are appropriate for the sensitivity of the LC-MS/MS instrument.
Quantitative Data Summary
The following tables summarize the validation parameters for the analytical methods.
Table 1: HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity Range | 70 - 130 µg/mL (for Oseltamivir)[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| LOD | 2.98 µg/mL (for Oseltamivir) |
| LOQ | 9.98 µg/mL (for Oseltamivir) |
| Accuracy (% Recovery) | 99.79% - 101.30% (for Oseltamivir) |
| Precision (% RSD) | < 2% |
Table 2: LC-MS/MS Method Validation Data for Oseltamivir Related Compound A
| Parameter | Result |
| Linearity Range | 0.005% to 0.0151%[2] |
| Correlation Coefficient (r²) | > 0.99 |
| LOD | 0.00015% (S/N ratio: 4.79)[2] |
| LOQ | 0.0005% (S/N ratio: 13.46)[2] |
| Accuracy (% Recovery) | 80.0% to 101.32% (from LOQ to 150% level)[2] |
| Precision (% RSD) | Method Precision: 4.26%, Intermediate Precision: 4.00%[2] |
| Sample Stability | Stable for 24 hours in analytical solution[2] |
Visualizations
The following diagrams illustrate the workflow for analytical method development and the logical relationship of the validation parameters.
References
- 1. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 2. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Protocol for Testing Oseltamivir Raw Material for Impurity A
Introduction
Oseltamivir (B103847) Phosphate (B84403) is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[1] It is rapidly metabolized in the liver to its active form, oseltamivir carboxylate, which acts as a neuraminidase inhibitor.[1] The presence of impurities in the active pharmaceutical ingredient (API) is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the drug product. Impurity A, identified as Desethyl Oseltamivir, is a known impurity in Oseltamivir raw material.[2] This document provides a detailed protocol for the identification and quantification of Impurity A in Oseltamivir raw material using High-Performance Liquid Chromatography (HPLC).
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify Impurity A from the Oseltamivir main component. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. The method is validated for its specificity, linearity, accuracy, and precision to ensure reliable and consistent results.
Experimental Protocol
1. Materials and Reagents
-
Oseltamivir Phosphate Raw Material (Sample)
-
Oseltamivir Impurity A Reference Standard
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid, analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified water
-
0.45 µm nylon membrane filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis Detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Buffer (pH 2.5): Methanol (55:45, v/v)[3] |
| Buffer Preparation: Dissolve an appropriate amount of KH2PO4 in water to a concentration of 0.02 M. Adjust the pH to 2.5 with orthophosphoric acid.[3][4] | |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 215 nm[3] |
| Injection Volume | 20 µL[3] |
| Run Time | Approximately 10 minutes[4] |
4. Preparation of Solutions
-
Diluent: A mixture of the mobile phase buffer and organic phase (1:1, v/v) can be used as the diluent.[3]
-
Standard Stock Solution (Impurity A): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of about 100 µg/mL.
-
Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 1.0 µg/mL.
-
Sample Solution: Accurately weigh about 100 mg of Oseltamivir raw material into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.[3]
5. System Suitability
Before sample analysis, perform a system suitability test by injecting the Standard Solution in six replicates. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (%RSD) of Peak Areas | Not more than 2.0%[3] |
6. Analysis Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of Impurity A.
-
Inject the Standard Solution and record the chromatogram.
-
Inject the Sample Solution and record the chromatogram.
-
Identify the peaks of Oseltamivir and Impurity A in the sample chromatogram based on their retention times compared to the standard.
7. Calculation
The concentration of Impurity A in the Oseltamivir raw material is calculated using the following formula:
Where:
-
Area_Impurity_A_Sample is the peak area of Impurity A in the sample chromatogram.
-
Area_Impurity_A_Standard is the peak area of Impurity A in the standard chromatogram.
-
Conc_Standard is the concentration of the Impurity A Standard Solution (in mg/mL).
-
Conc_Sample is the concentration of the Oseltamivir Sample Solution (in mg/mL).
Data Presentation
Table 1: System Suitability Results
| Injection | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 | |||
| 6 | |||
| Mean | |||
| %RSD |
Table 2: Quantitative Results for Impurity A in Oseltamivir Raw Material
| Sample ID | Retention Time of Impurity A (min) | Peak Area of Impurity A | Calculated % of Impurity A | Acceptance Criteria |
| Batch 1 | NMT 0.15% | |||
| Batch 2 | NMT 0.15% | |||
| Batch 3 | NMT 0.15% |
Workflow Diagram
Caption: Workflow for the analysis of Impurity A in Oseltamivir raw material.
References
- 1. Oseltamivir Phosphate: The Definitive Guide For Manufacturers & Compounding Pharmacies [octagonchem.com]
- 2. This compound | 1364932-19-3 [chemicalbook.com]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Oseltamivir Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847), an antiviral medication used to treat and prevent influenza A and B, can contain various impurities that arise during its synthesis or degradation. Oseltamivir Impurity A, identified as (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid, is a key related substance that requires careful monitoring to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in both pharmaceutical formulations and biological matrices. The methodologies described are based on established analytical techniques for Oseltamivir and its related compounds, adapted to the specific properties of Impurity A.
Analytical Methodologies Overview
The analysis of this compound typically involves separation by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a suitable detection method such as Ultraviolet (UV) spectroscopy or Mass Spectrometry (MS). The choice of method depends on the sample matrix and the required sensitivity. Due to the polar and acidic nature of Impurity A, reversed-phase chromatography is the most common approach.
Sample Preparation Techniques
Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. The following sections detail various techniques applicable to the analysis of this compound.
Pharmaceutical Formulations (Bulk Drug and Capsules)
For the analysis of this compound in pharmaceutical dosage forms, the sample preparation is generally straightforward.
Protocol 1: Simple Dilution for Bulk Drug and Capsule Contents
This protocol is suitable for routine quality control analysis of Oseltamivir drug substance and capsules.
Materials:
-
Oseltamivir bulk drug or capsule contents
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Sonicator
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to achieve a known concentration.
-
Sample Preparation (Bulk Drug): Accurately weigh approximately 10 mg of the Oseltamivir bulk drug into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to the mark with the diluent.[1]
-
Sample Preparation (Capsules): Determine the average weight of the contents of 20 capsules. Weigh a portion of the powdered capsule contents equivalent to 10 mg of Oseltamivir into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 10 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with the diluent.[1]
-
Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Biological Matrices (Plasma and Serum)
The analysis of this compound in biological fluids is more challenging due to the complex matrix. The following techniques are recommended for efficient sample clean-up.
1. Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.[2]
Protocol 2: Protein Precipitation with Acetonitrile (B52724)
Materials:
-
Plasma or serum sample
-
Acetonitrile (HPLC grade), chilled
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the plasma or serum sample into a microcentrifuge tube.
-
If using, add a small volume of the internal standard solution.
-
Add 600 µL of chilled acetonitrile (a 3:1 ratio of precipitant to sample) to the tube.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.
2. Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases. Given the acidic nature of Impurity A, pH adjustment of the aqueous phase can enhance extraction efficiency.
Protocol 3: Liquid-Liquid Extraction with Ethyl Acetate (B1210297)
This protocol is adapted from methods used for Oseltamivir and its metabolites.[3]
Materials:
-
Plasma or serum sample
-
Ethyl acetate (HPLC grade)
-
Formic acid or another suitable acid for pH adjustment
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 500 µL of the plasma or serum sample into a clean tube.
-
Add the internal standard solution.
-
Acidify the sample by adding a small volume of formic acid to adjust the pH to approximately 3-4. This will ensure that Impurity A (a carboxylic acid) is in its neutral form, enhancing its solubility in the organic solvent.
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the analytical system.
3. Solid-Phase Extraction (SPE)
SPE provides a more thorough sample clean-up compared to PPT and LLE, often resulting in higher sensitivity and reduced matrix effects. For a polar, acidic compound like this compound, a mixed-mode or a polymer-based sorbent is recommended.
Protocol 4: Solid-Phase Extraction using a Polymeric Sorbent
This protocol is based on established SPE methods for Oseltamivir and its polar metabolites.[4][5][6]
Materials:
-
Plasma or serum sample
-
SPE cartridges (e.g., Oasis HLB or a similar polymeric reversed-phase sorbent)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE vacuum manifold
-
Internal Standard (IS) solution
-
Conditioning, equilibration, wash, and elution solvents
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma or serum, add the internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of mobile phase for analysis.
Quantitative Data Summary
The following tables summarize the quantitative data from various published methods for the analysis of Oseltamivir and its related compounds. This data can serve as a reference for method development and validation for this compound.
Table 1: Quantitative Parameters for Oseltamivir and Related Compounds in Pharmaceutical Formulations
| Compound | Method | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| Oseltamivir | RP-HPLC | 2.98 µg/mL | 9.98 µg/mL | - | 99.79 - 101.30 | |
| Oseltamivir | RP-HPLC | - | - | 70 - 130 µg/mL | - | [4] |
| Oseltamivir | RP-HPLC | - | - | 20 - 100 ppm | 98.0 - 102.0 | [1] |
| OSPRC-A | LC-MS | 0.00015% | 0.0005% | LOQ - 150% | 80.0 - 101.0 |
Table 2: Quantitative Parameters for Oseltamivir and Metabolites in Biological Fluids
| Compound | Matrix | Method | LOD | LOQ | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Oseltamivir | Plasma | LC-MS/MS | 0.08 ng/mL | 0.30 ng/mL | 0.3 - 200 | ≥89 | [3] |
| Oseltamivir | Plasma | LC-MS/MS | - | 0.5 ng/mL | 0.5 - 200 | 94.4 | [4] |
| Oseltamivir Carboxylate | Serum | HPLC-UV | 5 ng/mL | 15 ng/mL | 15 - 6400 | 98 | [5] |
Experimental Workflows and Diagrams
The following diagrams illustrate the workflows for the described sample preparation techniques.
Caption: Workflow for Pharmaceutical Sample Preparation.
References
- 1. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of oseltamivir carboxylic acid in human serum by solid phase extraction and high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Troubleshooting peak tailing in Oseltamivir impurity A HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of Oseltamivir and its related compounds, with a specific focus on Oseltamivir impurity A.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing of basic compounds like this compound, which contains an amino group, is often caused by secondary interactions with the stationary phase.[2] The primary cause is the interaction of the basic analyte with acidic silanol (B1196071) groups on the surface of silica-based columns.[3] At mobile phase pH values above approximately 3.5, these silanol groups become ionized and can interact with the protonated basic impurity, leading to a secondary retention mechanism that results in tailing peaks.
Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
-
Column Degradation: Voids in the column packing or contamination of the column frit can distort peak shape.
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and tailing.[1]
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of the analyte can lead to inconsistent ionization and peak distortion.
-
Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Frequently Asked Questions (FAQs)
Q2: How can I quickly diagnose the cause of peak tailing for this compound?
A systematic approach is recommended. Start by evaluating the chromatogram for clues:
-
Are all peaks tailing? If so, the issue is likely related to the column (e.g., a void or blockage) or the system (e.g., extra-column volume).
-
Is only the this compound peak tailing? This points towards a chemical interaction between the impurity and the stationary phase, which is common for basic compounds.
Next, perform a series of simple checks:
-
Reduce Sample Concentration: Dilute your sample and inject it again. If the peak shape improves, the original issue was likely column overload.
-
Inspect the Column: If you suspect column degradation, try reversing and flushing the column. If this doesn't resolve the issue, replacing the column may be necessary.
-
Review Method Parameters: Double-check the mobile phase preparation, especially the pH, and ensure the correct column is installed.
Q3: What is the ideal mobile phase pH for analyzing Oseltamivir and its impurities?
The optimal mobile phase pH will depend on the specific column and the desired separation. However, for basic compounds like this compound, a common strategy to minimize peak tailing is to work at a low pH (typically between 2.5 and 3.5). At this pH, the acidic silanol groups on the silica (B1680970) surface are protonated and less likely to interact with the positively charged analyte.
Some methods have also successfully used higher pH mobile phases to analyze Oseltamivir, but this requires a column specifically designed for high pH stability.
Q4: What type of HPLC column is recommended for the analysis of Oseltamivir and its impurities?
A high-purity, silica-based C18 column with good end-capping is a suitable choice. End-capping chemically derivatizes the majority of residual silanol groups, reducing their availability for secondary interactions. Columns specifically marketed as "base-deactivated" or suitable for the analysis of basic compounds are also excellent options.
Q5: Can mobile phase additives help to reduce peak tailing?
Yes, certain mobile phase additives can significantly improve the peak shape of basic compounds. A common approach is to add a small concentration (e.g., 0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase. These additives help to maintain a low pH and can also mask the residual silanol groups. Another strategy is to add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. The competing base will preferentially interact with the silanol groups, reducing their interaction with the analyte.
Data Presentation
Table 1: Troubleshooting Summary for Peak Tailing of this compound
| Potential Cause | Observation | Recommended Action |
| Secondary Silanol Interactions | Tailing specific to the basic impurity A peak. | Lower mobile phase pH (2.5-3.5), use a base-deactivated/end-capped column, add a mobile phase modifier (e.g., 0.1% formic acid). |
| Column Overload | Peak tailing improves upon sample dilution. | Reduce injection volume or sample concentration. |
| Column Degradation | All peaks in the chromatogram are tailing or show poor shape. | Reverse and flush the column. If the problem persists, replace the column. |
| Extra-Column Volume | All peaks are broad and tailing. | Use shorter, narrower internal diameter tubing. Check and tighten all fittings. |
| Inappropriate Mobile Phase pH | Inconsistent peak shape and retention times. | Ensure the mobile phase pH is buffered and at least 2 pH units away from the analyte's pKa. |
Experimental Protocols
Representative HPLC Method for Oseltamivir and Impurities Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and sample.
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A.
Sample Preparation:
Accurately weigh and dissolve the Oseltamivir sample in the sample diluent to achieve a final concentration suitable for analysis. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A flowchart for troubleshooting peak tailing.
Caption: Interaction of basic impurity with silanol groups.
References
Technical Support Center: Oseltamivir Impurity A Detection by LC-MS/MS
Welcome to the Technical Support Center for the analysis of Oseltamivir (B103847) and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Oseltamivir Impurity A. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound and its expected precursor ion in positive ionization mode?
A1: this compound has a molecular weight of 284.35 g/mol .[1] In positive electrospray ionization (ESI+) mode, the expected precursor ion ([M+H]⁺) is m/z 285.1.
Q2: What are the recommended starting LC-MS/MS parameters for the analysis of Oseltamivir and its Impurity A?
A2: While specific parameters should be optimized for your instrument and column, you can use the established parameters for Oseltamivir as a starting point and adapt them for Impurity A. A simple, precise, and rapid LC-MS/MS method has been developed for the simultaneous determination of oseltamivir and its active metabolite, oseltamivir carboxylate.[2][3]
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommendation |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | A: 10 mM ammonium (B1175870) formate (B1220265) in waterB: Acetonitrile[2][3]Gradient elution may be required to separate the impurity from the main compound. |
| Flow Rate | 1.0 mL/min (a split may be necessary depending on the MS interface)[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Oseltamivir) | m/z 313.1[2] |
| Precursor Ion (Impurity A) | m/z 285.1 |
| Product Ions (Oseltamivir) | m/z 166.2 (quantifier), m/z 225.1 (qualifier)[2][4] |
| Product Ions (Impurity A) | To be determined through product ion scan and optimization. |
| Collision Energy (CE) | Start with the value optimized for Oseltamivir (e.g., 25 eV) and optimize for Impurity A.[2] |
| Dwell Time | 50-200 ms |
Q3: How can I determine the optimal Multiple Reaction Monitoring (MRM) transitions and collision energy for this compound?
A3: The optimal MRM transitions and collision energy should be determined experimentally using a standard of this compound.
-
Product Ion Scan: Infuse a solution of the impurity into the mass spectrometer and perform a product ion scan of the precursor ion (m/z 285.1). This will reveal the most abundant and stable fragment ions.
-
Collision Energy Optimization: Once potential product ions are identified, perform a collision energy optimization for each transition. This involves ramping the collision energy and monitoring the intensity of the product ion to find the voltage that yields the highest signal.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Table 2: Troubleshooting Common LC-MS/MS Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for Impurity A | 1. Incorrect MRM transitions: The selected precursor or product ions are not optimal. 2. Suboptimal ionization: The mobile phase composition is not conducive to efficient ionization. 3. Poor fragmentation: The collision energy is too low or too high. 4. Low concentration of impurity: The amount of impurity in the sample is below the limit of detection. | 1. Perform a product ion scan to identify the most intense fragment ions for Impurity A. 2. Add a small percentage of formic acid (e.g., 0.1%) to the mobile phase to enhance protonation in positive ESI mode. 3. Optimize the collision energy for each MRM transition. 4. Concentrate the sample or use a more sensitive instrument if available. |
| High Background Noise | 1. Contaminated mobile phase or solvents: Impurities in the solvents can lead to a high baseline. 2. Contaminated LC system: Residual compounds from previous analyses can bleed into the system. 3. Dirty ion source: Buildup on the ion source can increase background noise. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[5][6] 2. Flush the LC system with a strong solvent (e.g., isopropanol) to remove contaminants.[5] 3. Clean the ion source according to the manufacturer's recommendations.[5] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload: Injecting too much sample can lead to peak distortion. 2. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and retention of the analyte. 3. Column degradation: The column may be losing its efficiency. | 1. Dilute the sample and reinject. 2. Adjust the mobile phase pH. For basic compounds like oseltamivir and its impurities, a slightly acidic mobile phase is generally recommended. 3. Replace the column with a new one of the same type. |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-eluting compounds: Other components in the sample matrix can interfere with the ionization of the analyte. 2. High salt concentration: Non-volatile salts in the sample can suppress the ESI signal. | 1. Improve chromatographic separation to resolve the impurity from interfering compounds. 2. Use a sample preparation technique like solid-phase extraction (SPE) to remove matrix components.[4] 3. If possible, use a stable isotope-labeled internal standard for the impurity to compensate for matrix effects.[4] |
| Inconsistent Retention Times | 1. Air bubbles in the pump: Air can cause fluctuations in the flow rate. 2. Column equilibration: The column may not be fully equilibrated between injections. 3. Changes in mobile phase composition: Inaccurate mixing of mobile phase components. | 1. Degas the mobile phases and prime the pumps. 2. Ensure a sufficient equilibration time is included in the gradient program. 3. Prepare fresh mobile phase and ensure the pump is mixing correctly. |
Experimental Protocols
Protocol 1: LC-MS/MS Method Development for this compound
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Initial Chromatographic Conditions:
-
Column: C18, 100 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B and ramp up to elute the impurity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
-
MS Parameter Optimization:
-
Infuse a working standard of Impurity A directly into the mass spectrometer.
-
Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the precursor ion (m/z 285.1).
-
Perform a product ion scan to identify the most abundant fragment ions.
-
For the most intense product ions, perform a collision energy optimization to find the optimal CE for each transition.
-
-
Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Experimental workflow for LC-MS/MS method development.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
Improving resolution between Oseltamivir and impurity A peaks
Welcome to the technical support center for the analysis of Oseltamivir and its related impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis, with a specific focus on improving the resolution between Oseltamivir and Impurity A.
Troubleshooting Guide: Improving Resolution Between Oseltamivir and Impurity A
Poor resolution between the main active pharmaceutical ingredient (API) peak and its impurities is a common challenge in HPLC analysis. This guide provides a systematic approach to troubleshooting and improving the separation between Oseltamivir and Impurity A.
Question: What are the initial steps to take when experiencing poor resolution between Oseltamivir and Impurity A?
Answer:
When encountering co-elution or poor resolution, a methodical approach to troubleshooting is crucial. Start by verifying the system's suitability and then investigate the key chromatographic parameters.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for poor peak resolution.
Question: How does the mobile phase composition affect the resolution of Oseltamivir and Impurity A?
Answer:
The mobile phase composition, including the organic modifier, buffer type, and pH, is a critical factor influencing retention and selectivity.
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase significantly impact the retention times of Oseltamivir and its impurities. A slight adjustment in the organic solvent percentage can alter the elution profile and improve separation.
-
pH of the Aqueous Phase: The pKa of Oseltamivir is approximately 7.75.[1] Operating the mobile phase pH near the pKa can lead to peak shape issues and shifts in retention. A mobile phase with a pH of 10 has been used to ensure good symmetrical peak shape for Oseltamivir.[1] Conversely, acidic conditions (e.g., pH 2.5) have also been employed in stability-indicating methods.[2] Experimenting with the mobile phase pH can significantly alter the ionization state of both Oseltamivir and Impurity A, thereby affecting their interaction with the stationary phase and improving resolution.
-
Buffer Concentration: The buffer concentration can influence ionic interactions and peak shape. Ensure the buffer concentration is within the optimal range for the column and method.
Question: What role does the stationary phase play in the separation, and what are the alternatives if the current column is not providing adequate resolution?
Answer:
The choice of HPLC column (stationary phase) is fundamental to achieving the desired separation.
-
Column Chemistry: C18 columns are commonly used for the analysis of Oseltamivir.[1][3] However, if a standard C18 column fails to provide adequate resolution, consider columns with different selectivities, such as C8, cyano, or phenyl columns.[3]
-
Particle Size and Column Dimensions: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can provide higher efficiency and better resolution. Longer columns or columns with a smaller internal diameter can also enhance separation, though analysis time may increase.
-
Column Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature can sometimes improve peak shape and resolution. A temperature of 40°C has been used in some methods.[3]
Frequently Asked Questions (FAQs)
Q1: What is Oseltamivir Impurity A?
This compound is a known related substance of Oseltamivir. Its chemical name is (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid.[4] It is monitored during the quality control of Oseltamivir phosphate (B84403) drug substances.
Q2: Are there any official methods for the analysis of Oseltamivir and its impurities?
Yes, pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official monographs for Oseltamivir Phosphate, which include methods for the determination of impurities.[5][6][7][8] The USP-NF, for instance, specifies acceptance criteria for Impurity A.[8]
Q3: What detection wavelength is typically used for the analysis of Oseltamivir and Impurity A?
Detection wavelengths of 215 nm and 220 nm are commonly used for the analysis of Oseltamivir and its impurities, as they provide good sensitivity for these compounds.[1][2][3]
Q4: Can gradient elution improve the resolution between Oseltamivir and Impurity A?
Yes, a gradient elution program, where the mobile phase composition is changed over time, can be a powerful tool to improve the resolution of complex mixtures. By starting with a lower organic phase concentration and gradually increasing it, it is possible to resolve early eluting peaks like Impurity A from the main Oseltamivir peak.
Logical Relationship of Parameters for Method Optimization
Caption: Interplay of chromatographic parameters and performance outcomes.
Data Summary: Chromatographic Conditions for Oseltamivir Analysis
For easy comparison, the following table summarizes key parameters from different published HPLC methods for the analysis of Oseltamivir.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Develosil ODS-UG-5 (50x3.0 mm, 5 µm) | Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µ) |
| Mobile Phase | Acetonitrile and 0.05 M bicarbonate buffer (30:70) | Acetonitrile, water, and buffer (3:6:1 v/v/v) | Buffer (pH 2.5) and Methanol (55:45, v/v) |
| pH | 10 | Not specified | 2.5 |
| Flow Rate | 1 mL/min | 1.5 mL/min | 1.0 mL/min |
| Temperature | 30°C | 40°C | Not specified |
| Detection | 220 nm, 254 nm | 215 nm | 215 nm |
| Reference | [1] | [3] | [2] |
Experimental Protocols
Below are detailed methodologies for two distinct HPLC methods that can be used as a starting point for the analysis of Oseltamivir and its impurities.
Protocol 1: Alkaline Mobile Phase Method
This method is adapted from a study focused on the quantification of Oseltamivir in pharmaceutical products.[1]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column designed for use under basic pH conditions.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 0.05 M sodium bicarbonate buffer and adjust the pH to 10.
-
Organic Phase: HPLC-grade acetonitrile.
-
Mobile Phase: Mix the aqueous and organic phases in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Detection Wavelength: 220 nm or 254 nm
-
-
Sample Preparation: Dissolve the Oseltamivir sample in a suitable diluent (e.g., mobile phase) to achieve a known concentration.
Protocol 2: Acidic Mobile Phase Method for Stability Indicating Analysis
This method is based on a stability-indicating assay for Oseltamivir Phosphate.[2]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a buffer solution and adjust the pH to 2.5 with 1% orthophosphoric acid.
-
Organic Phase: HPLC-grade methanol.
-
Mobile Phase: Mix the aqueous and organic phases in a 55:45 (v/v) ratio. Filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
-
Sample Preparation: Prepare the sample and standard solutions in a diluent consisting of the buffer and organic phase in a 1:1 (v/v) ratio.[2]
References
- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound CRS | LGC Standards [lgcstandards.com]
- 6. This compound EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 7. This compound CRS | LGC Standards [lgcstandards.com]
- 8. uspnf.com [uspnf.com]
Addressing matrix effects in the analysis of Oseltamivir impurity A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Oseltamivir Impurity A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix. In the context of LC-MS/MS analysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. This can manifest as poor accuracy, precision, and reproducibility of results. The primary cause is the competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's source.
Q2: What are the common sources of matrix effects in bioanalytical samples like plasma or serum?
A: The most significant sources of matrix effects in biological samples are phospholipids (B1166683) from cell membranes. Other endogenous components like salts, proteins, and metabolites can also contribute. In pharmaceutical formulations, excipients can be a source of matrix effects.
Q3: How can I determine if my analysis is suffering from matrix effects?
A: A common method is the post-extraction addition experiment. In this procedure, a known amount of the analyte (this compound) is added to a blank matrix extract that has already undergone the entire sample preparation process. The response of this sample is then compared to the response of the analyte in a pure solvent. A significant difference in the signal intensity indicates the presence of matrix effects. The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.
Q4: What is a suitable internal standard for the analysis of this compound to compensate for matrix effects?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For Oseltamivir, Oseltamivir-d3 has been successfully used. An SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing. If an SIL version of Impurity A is not available, a structurally similar compound that does not co-elute with other interferences could be considered, but this is less ideal.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix components co-eluting with the analyte. | - Optimize the chromatographic method to improve separation from interfering peaks.- Employ a more effective sample preparation technique (e.g., switch from protein precipitation to SPE). |
| Low Analyte Recovery | Inefficient extraction or significant ion suppression. | - Evaluate different sample preparation methods (see Table 1 for comparison).- Use a stable isotope-labeled internal standard to correct for recovery losses and matrix effects. |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples. | - Implement a more robust sample preparation method like solid-phase extraction (SPE) to ensure consistent sample cleanup.- Ensure the internal standard is added early in the sample preparation process to account for variability. |
| Signal Suppression or Enhancement | Co-eluting matrix components affecting analyte ionization. | - Modify the chromatographic gradient to separate the analyte from the majority of matrix components, particularly phospholipids.- Consider using a smaller injection volume to reduce the amount of matrix introduced into the system. |
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is crucial for minimizing matrix effects. Below are protocols for common techniques used in the analysis of Oseltamivir and its impurities.
1. Protein Precipitation (PPT)
-
Protocol: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard. Vortex for 1 minute. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Advantages: Simple, fast, and inexpensive.
-
Disadvantages: Less effective at removing phospholipids and other interferences, often leading to significant matrix effects.
2. Liquid-Liquid Extraction (LLE)
-
Protocol: To 100 µL of plasma, add the internal standard and 50 µL of a basifying agent (e.g., 1 M sodium carbonate). Add 600 µL of an organic solvent (e.g., ethyl acetate). Vortex for 5 minutes. Centrifuge at 5,000 rpm for 5 minutes. Transfer the organic layer to a new tube and evaporate to dryness. Reconstitute in 100 µL of the mobile phase.
-
Advantages: Provides a cleaner extract than PPT.
-
Disadvantages: Can be more time-consuming and requires careful optimization of the extraction solvent and pH.
3. Solid-Phase Extraction (SPE)
-
Protocol: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Load 100 µL of plasma pre-treated with the internal standard and 100 µL of 2% formic acid. Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol. Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. Evaporate the eluate and reconstitute in 100 µL of the mobile phase.
-
Advantages: Highly effective at removing salts, proteins, and phospholipids, resulting in minimal matrix effects.
-
Disadvantages: More complex and costly than PPT or LLE.
Quantitative Comparison of Sample Preparation Methods
The following table summarizes typical performance data for the different sample preparation techniques in the analysis of Oseltamivir.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 95 | 70 - 85 | 90 - 105 |
| Matrix Effect (%) | 40 - 60 (Suppression) | 75 - 90 (Suppression) | 95 - 105 (Minimal Effect) |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 0.5 | 0.1 |
Data is illustrative and may vary depending on the specific experimental conditions.
Visualizations
Workflow for Addressing Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in your analysis.
Caption: A decision-making workflow for troubleshooting matrix effects.
Sample Preparation Workflow Comparison
This diagram visually compares the steps involved in the three primary sample preparation techniques discussed.
Caption: A comparative workflow of common sample preparation techniques.
Method refinement for the quantification of trace levels of Oseltamivir impurity A
Technical Support Center: Oseltamivir Impurity A Quantification
This technical support guide provides researchers, scientists, and drug development professionals with refined methods for the quantification of trace levels of this compound. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound, also known as Oseltamivir phosphate (B84403) related compound A (OSPRC-A), is a process-related impurity generated during the synthesis of Oseltamivir Phosphate.[1] Its chemical name is ethyl (3S, 4R, 5S)-4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy) cyclohexane-1-carboxylate.[1] Regulatory bodies like the International Pharmacopoeia mandate that individual impurities in Oseltamivir be controlled, typically to a limit of 0.1%.[1] OSPRC-A is considered a genotoxic impurity, meaning it has the potential to damage genetic material (DNA and RNA), making its quantification at trace levels critical for drug safety and public health.[1]
Q2: What is the primary challenge in quantifying trace levels of Impurity A?
A2: The main challenge is achieving adequate sensitivity.[1] Standard High-Performance Liquid Chromatography (HPLC) methods often exhibit low sensitivity for detecting Impurity A at the required trace levels.[1] Therefore, more advanced and sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often necessary to ensure accurate quantification and meet regulatory requirements.[1]
Q3: Can I use a standard HPLC-UV method for this analysis?
A3: While HPLC-UV methods are available for Oseltamivir itself, they generally lack the sensitivity required for trace-level quantification of Impurity A.[1][2] For impurity profiling where limits are as low as 0.1% or even in parts per million (ppm), LC-MS is the recommended technique due to its superior sensitivity and specificity.[1]
Q4: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for Impurity A using a refined LC-MS method?
A4: A validated LC-MS method can achieve an LOD with a signal-to-noise (S/N) ratio of approximately 4.79 and an LOQ with an S/N ratio of about 13.46.[1] These low detection and quantification limits demonstrate the method's high sensitivity, which is crucial for trace-level analysis.[1]
Q5: How stable are the prepared analytical solutions of Oseltamivir and Impurity A?
A5: Prepared sample solutions have been found to be stable for at least 24 hours, which is sufficient for the duration of a typical analytical run.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Inappropriate mobile phase pH. The pKa of Oseltamivir is 7.75, and operating at a pH well above this (e.g., pH 10) can improve peak symmetry for the parent compound.[3] While Impurity A has a different structure, mobile phase pH remains a critical parameter.
-
Solution:
-
Ensure the mobile phase is fresh and accurately prepared.
-
Experiment with adjusting the mobile phase pH. For reversed-phase C18 columns, ensure the pH is within the column's stable operating range.
-
Check the column's health. A contaminated or old column can lead to poor peak shapes. Flush the column or replace it if necessary.
-
Problem: Low Signal Intensity or Inability to Detect Impurity A
-
Possible Cause: Insufficient sensitivity of the analytical method or issues with the mass spectrometer source.
-
Solution:
-
Confirm Method: Ensure you are using a validated LC-MS method, as HPLC-UV is often inadequately sensitive.[1]
-
MS Source Optimization: Clean the ESI spray nozzle and capillary. Optimize source parameters such as capillary temperature and gas flow to maximize the ionization of Impurity A.
-
Sample Preparation: Verify the sample preparation and extraction procedure. Ensure there is no significant loss of the analyte during this stage. Check recovery percentages.
-
Check for Ion Suppression: The sample matrix can sometimes suppress the ionization of the target analyte. Dilute the sample or use a more effective sample cleanup method to mitigate matrix effects.
-
Problem: High Baseline Noise
-
Possible Cause: Contaminated solvents, mobile phase additives, or a dirty LC-MS system.
-
Solution:
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives to minimize background contamination.[4][5]
-
Solvent Blank Injection: Run a solvent blank to determine if the contamination originates from the mobile phase or the system itself.[6]
-
System Cleaning: If the noise persists, it may indicate contamination within the LC system (tubing, injector) or the MS ion source.[5][7] Follow the manufacturer's guidelines for system flushing and cleaning.
-
Problem: Retention Time Shifts
-
Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or column degradation.
-
Solution:
-
Mobile Phase: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the pump is functioning correctly.
-
Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Experimental Protocols & Data
Recommended Protocol: LC-MS Method for Impurity A Quantification
This protocol is based on a validated method for the trace level quantification of Oseltamivir Phosphate Related Compound-A (OSPRC-A).[1]
1. Instrumentation:
-
System: Waters UPLC TQD mass spectrometer (or equivalent) with a PDA detector.[1]
-
Column: DEVELOSIL ODS-UG-5 (C18, 50 mm × 3.0 mm, 5.0 µm).[1]
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution (specific solvent composition should be optimized, but a mix of organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) is common).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: Ambient.
-
Injection Volume: As per system optimization (e.g., 2 µL).[3]
3. Sample Preparation:
-
Diluent: A mixture of HPLC grade water and ethanol.[1]
-
Standard Preparation: Prepare stock solutions of Oseltamivir and Impurity A in the diluent. Create a series of calibration standards by spiking the impurity into a solution of the Oseltamivir drug substance, covering a range from the LOQ to 150% of the specification limit.[1]
-
Test Sample Preparation: Accurately weigh and dissolve the Oseltamivir drug substance in the diluent to achieve the target concentration.
4. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[1]
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS method for the quantification of Impurity A.[1]
| Parameter | Result | Acceptance Criteria |
| Linearity Range | LOQ to 150% of limit | Correlation Coefficient (r²) ≥ 0.99 |
| LOD (S/N Ratio) | 4.79 | Approx. 3:1 |
| LOQ (S/N Ratio) | 13.46 | Approx. 10:1 |
| Accuracy (% Recovery) | 80.0% - 101.3% | Typically 80% - 120% for trace levels |
| Method Precision (%RSD) | 4.26% | ≤ 10.0% |
| Intermediate Precision (%RSD) | 4.00% | ≤ 10.0% |
| Solution Stability | Stable for 24 hours | Consistent results over the period |
Visualizations
Workflow for Impurity A Quantification
The following diagram illustrates the general workflow from sample receipt to final data reporting for the quantification of this compound.
References
- 1. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 2. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 3. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. zefsci.com [zefsci.com]
Overcoming co-elution of Oseltamivir impurities in chromatography
Welcome to the technical support center for the chromatographic analysis of Oseltamivir and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly the co-elution of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Oseltamivir?
A1: Oseltamivir impurities can originate from the synthesis process, degradation, or storage.[1][2] Common impurities include various structural isomers, degradation products, and related compounds from starting materials.[1][][4] Some of the known impurities include Oseltamivir EP Impurity A, C, D, E, F, G, H, and Oseltamivir Carboxylic Acid.[1][]
Q2: Why is co-elution a common problem in Oseltamivir impurity analysis?
A2: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[5] This is a frequent challenge in Oseltamivir analysis due to the structural similarity of its impurities to the active pharmaceutical ingredient (API) and to each other.[6] These similarities can lead to nearly identical interactions with the stationary and mobile phases, making separation difficult.
Q3: How can I detect co-elution if it's not visually apparent in the chromatogram?
A3: While a shoulder on a peak can indicate co-elution, perfectly co-eluting peaks may appear symmetrical.[5] Using a diode array detector (DAD) or a mass spectrometer (MS) can help confirm peak purity.[5] A DAD can acquire UV spectra across a single peak; if the spectra are not identical, co-elution is likely.[5] Similarly, mass spectrometry can detect different mass-to-charge ratios within a single chromatographic peak, indicating the presence of multiple compounds.[5]
Troubleshooting Guide: Overcoming Co-elution
This guide provides a systematic approach to resolving co-eluting peaks in your Oseltamivir impurity analysis.
Issue: Poor resolution between Oseltamivir and a known impurity.
Solution Workflow:
The following diagram outlines a systematic approach to troubleshooting and resolving co-elution issues.
References
Technical Support Center: Enhancing Analytical Method Sensitivity for Oseltamivir Impurity A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of analytical methods for the detection and quantification of Oseltamivir (B103847) Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is Oseltamivir Impurity A?
A1: this compound is a known process-related impurity of Oseltamivir. Its chemical name is (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid.[1][2][3][] It is also referred to as Oseltamivir BP Impurity A or Oseltamivir EP Impurity A.[1][2]
Q2: Why is it crucial to have a sensitive analytical method for this compound?
A2: Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs). A sensitive and validated analytical method is essential to ensure that the levels of Impurity A in Oseltamivir drug substances and products are below the established safety thresholds. This is critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product.[]
Q3: What are the common analytical techniques used for the analysis of Oseltamivir and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of Oseltamivir and its impurities.[6][7][8] For enhanced sensitivity and specificity, particularly at trace levels, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is often employed.[9][10][11][12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides systematic solutions to enhance method sensitivity.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Impurity A
Possible Causes:
-
Secondary Interactions: The amine group in Impurity A can interact with residual silanol (B1196071) groups on the stationary phase, leading to peak tailing.
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.[14]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[14]
Solutions:
-
Mobile Phase Modification:
-
Add a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.
-
Adjust the mobile phase pH to be approximately 2 pH units below the pKa of the amine group of Impurity A to ensure it is fully protonated and less likely to interact with silanols.
-
-
Column Selection:
-
Use a column with end-capping to minimize exposed silanol groups.
-
Consider using a column with a different stationary phase chemistry that is less prone to secondary interactions.
-
-
Sample Concentration:
-
Reduce the injection volume or dilute the sample to avoid overloading the column.[14]
-
Issue 2: Low Sensitivity and Poor Signal-to-Noise (S/N) Ratio
Possible Causes:
-
Suboptimal Wavelength Selection (UV Detection): The chosen wavelength may not be the absorbance maximum for Impurity A.
-
High Baseline Noise: Contaminated mobile phase, column bleed, or detector issues can contribute to high baseline noise.
-
Insufficient Analyte Concentration: The concentration of Impurity A in the sample may be below the detection limit of the current method.
Solutions:
-
Optimize Detector Settings:
-
Reduce Baseline Noise:
-
Use high-purity solvents and freshly prepared mobile phases.
-
Employ a guard column to protect the analytical column from contaminants.
-
Ensure proper degassing of the mobile phase.
-
-
Increase Signal Intensity:
-
Increase Injection Volume: If the peak shape is acceptable, a larger injection volume can increase the signal.[15]
-
Sample Enrichment: Utilize solid-phase extraction (SPE) to concentrate the impurity before analysis.
-
Use a Smaller Inner Diameter Column: Columns with smaller internal diameters (e.g., 2.1 mm) can lead to taller, narrower peaks and thus improved sensitivity.[16]
-
Issue 3: Inadequate Resolution between Oseltamivir and Impurity A
Possible Causes:
-
Inefficient Column: The column may have lost its efficiency due to degradation or contamination.
-
Inappropriate Mobile Phase Composition: The mobile phase may not have sufficient selectivity to separate the two closely related compounds.
-
Flow Rate is Too High: A high flow rate can lead to band broadening and decreased resolution.[17]
Solutions:
-
Optimize Chromatographic Conditions:
-
Mobile Phase: Adjust the organic modifier-to-buffer ratio. A shallower gradient or isocratic elution with a lower percentage of the strong solvent can improve resolution.
-
Flow Rate: Decrease the flow rate to allow for better partitioning between the mobile and stationary phases.
-
Temperature: Optimize the column temperature, as it can influence selectivity.
-
-
Column Selection:
-
Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase efficiency and resolution.[15]
-
Switch to a longer column to increase the number of theoretical plates.
-
Quantitative Data Summary
The following tables summarize typical parameters for analytical methods used in the analysis of Oseltamivir and its impurities. These values can serve as a starting point for method development and optimization.
Table 1: HPLC Method Parameters for Oseltamivir and Impurities
| Parameter | Typical Value/Range | Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | [6] |
| Mobile Phase | Buffer:Methanol (55:45, v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | UV at 215 nm | [6] |
| LOD | 0.0162 µg/mL (for Oseltamivir) | [7] |
| LOQ | 0.0491 µg/mL (for Oseltamivir) | [7] |
Table 2: LC-MS/MS Method Parameters for Oseltamivir and Impurities
| Parameter | Typical Value/Range | Reference |
| Column | C18, 50 mm x 3.0 mm, 5.0 µm | [9] |
| Mobile Phase | Isocratic or Gradient with Acetonitrile (B52724)/Methanol and buffer | [9][11] |
| Flow Rate | 0.6 - 1.5 mL/min | [9][13] |
| Detection | Tandem Mass Spectrometry (ESI+) | [11][13] |
| LOD | 0.08 ng/mL (for Oseltamivir) | [12] |
| LOQ | 0.30 ng/mL (for Oseltamivir) | [12] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Oseltamivir and Impurities
This protocol provides a baseline HPLC-UV method that can be optimized for enhanced sensitivity towards Impurity A.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase:
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute all components. A typical starting point could be 95:5 (A:B) with a linear gradient to 40:60 (A:B) over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.[6]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v).
Protocol 2: High-Sensitivity LC-MS/MS Method for this compound
This protocol is designed for trace-level quantification of Impurity A.
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[9][13]
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient tailored to the separation of Oseltamivir and Impurity A.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[9]
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor and product ions for Oseltamivir and Impurity A by infusing standard solutions. For Oseltamivir, a common transition is m/z 313.3 → 166.1.[12]
-
Optimize cone voltage and collision energy for each transition.
-
-
Injection Volume: 5 µL.
-
Sample Preparation: Perform a solid-phase extraction (SPE) to concentrate the sample and remove matrix interferences.
Visualizations
References
- 1. allmpus.com [allmpus.com]
- 2. veeprho.com [veeprho.com]
- 3. niainnovation.in [niainnovation.in]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 12. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 13. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
Strategies to minimize the formation of Oseltamivir impurity A during synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize the formation of Oseltamivir (B103847) Impurity A during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Oseltamivir Impurity A and how is it formed?
This compound is the carboxylic acid derivative of Oseltamivir, also known as (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid.[1][2] It is primarily formed through the hydrolysis of the ethyl ester group of the Oseltamivir molecule.[3][4] This reaction can occur during the synthesis process, particularly in later steps or during work-up and purification if conditions are not carefully controlled.[] Side reactions such as isomerization and double bond additions during synthesis can also lead to the formation of various impurities.[]
Q2: What are the critical factors that promote the formation of this compound?
The key factors influencing the formation of Impurity A are pH and temperature. The hydrolysis of the ethyl ester is significantly accelerated under basic (high pH) and acidic (low pH) conditions, especially at elevated temperatures.[3][6]
Q3: How can I detect and quantify the levels of this compound in my sample?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the detection and quantification of this compound.[7] A robust stability-indicating HPLC method can separate Oseltamivir from its impurities, allowing for accurate measurement.[6] For trace level quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) provides higher sensitivity and specificity.
Q4: Are there any recommended storage conditions to prevent the formation of Impurity A in the final product?
To minimize the degradation of Oseltamivir to Impurity A during storage, it is advisable to store the compound in a cool, dry place and to control the pH of any solutions to be near neutral.
Troubleshooting Guide
Issue: High levels of this compound detected after synthesis.
High levels of Impurity A are typically a result of unintended hydrolysis of the Oseltamivir ethyl ester. The following troubleshooting steps can help identify and resolve the root cause.
| Potential Cause | Recommended Action |
| Excessive Base/Acid in Final Steps | Neutralize the reaction mixture to a pH of 6-7 promptly after the reaction is complete. Avoid prolonged exposure to highly acidic or basic conditions. |
| High Reaction/Work-up Temperature | Maintain a low temperature, ideally between 0-10°C, during steps where the ethyl ester is exposed to basic or acidic conditions, such as during a hydrolysis-based deprotection or work-up.[3] |
| Inefficient Purification | Employ appropriate purification techniques such as recrystallization or column chromatography to effectively remove Impurity A from the final product. Recrystallization from water, alcohol, or an aqueous alcohol solution can yield Oseltamivir phosphate (B84403) with purity higher than 99.0%.[1] |
Experimental Protocols
Protocol 1: Minimized Formation of Impurity A during Hydrolysis
This protocol is adapted from a method for preparing the impurity itself, highlighting conditions that favor its formation, and thus what to avoid. To minimize its formation, the opposite conditions (milder base, shorter reaction time, and lower temperature) should be employed during any necessary hydrolysis steps. The following table illustrates the impact of reaction conditions on the formation of Impurity A, demonstrating that stronger bases and lower temperatures can paradoxically lead to higher yields of the impurity if the reaction is intended for its preparation. Therefore, to minimize its formation as an impurity, one should use the mildest basic conditions possible for the shortest duration necessary.
Table 1: Impact of Reaction Conditions on Impurity A Formation
| Base | Temperature | Yield of Impurity A | Purity of Impurity A | Reference |
| Sodium Hydroxide | 0-10°C | 71.1% | 99.5% | [3] |
| Potassium Hydroxide | 0-10°C | 69.3% | 99.8% | [3] |
| Potassium Carbonate | 30-40°C | 11.0% | 65% | [3] |
Methodology for Minimizing Impurity A:
-
Reaction Setup: Cool the reaction vessel containing the Oseltamivir precursor to 0-5°C.
-
Reagent Addition: If a basic wash or hydrolysis is necessary, use a mild base (e.g., sodium bicarbonate solution) and add it slowly while maintaining the low temperature.
-
pH Adjustment: After the necessary reaction time, carefully adjust the pH of the reaction mixture to 6-7 using a suitable acidic solution (e.g., dilute HCl) while still at a low temperature.
-
Work-up: Proceed with the extraction and purification steps promptly, avoiding elevated temperatures during solvent removal.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of Oseltamivir phosphate to reduce the levels of Impurity A and other impurities.
Methodology:
-
Dissolution: Dissolve the crude Oseltamivir phosphate product in a minimal amount of 95% ethanol (B145695) at an elevated temperature (around 60-80°C).
-
Decolorization: Add activated carbon and reflux for 30-45 minutes to decolorize the solution.
-
Filtration: Filter the hot solution to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator overnight to facilitate crystallization.
-
Isolation and Drying: Collect the crystals by filtration and dry them to obtain purified Oseltamivir phosphate. This process can yield a product with a purity of 99.8% and a maximum single impurity of less than 0.05%.[1]
Visual Guides
Caption: Formation pathway of this compound from the ethyl ester precursor.
Caption: Logical workflow for troubleshooting high levels of this compound.
References
- 1. CN101343241A - Purification process for Oseltamivir Phosphate - Google Patents [patents.google.com]
- 2. CN108047077B - Preparation method of oseltamivir chiral impurity - Google Patents [patents.google.com]
- 3. CN114456097A - Oseltamivir warning structure impurity and preparation method thereof - Google Patents [patents.google.com]
- 4. Oseltamivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. researchgate.net [researchgate.net]
Welcome to the technical support center for the chromatographic analysis of Oseltamivir (B103847) and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation and analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC/UPLC analysis of Oseltamivir.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Oseltamivir is a polar basic compound, which can interact with residual silanols on the stationary phase of C18 columns, leading to peak tailing.[1] | Column Selection: - Use a C18 column with advanced end-capping to minimize silanol (B1196071) interactions. - Consider a polar-modified C18 column (e.g., polar-embedded or polar-endcapped) for better peak symmetry.[1][2] - For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase.[3][4] Mobile Phase Optimization: - Operate at a mobile phase pH above the pKa of Oseltamivir (approximately 7.75) to ensure it is in its neutral form, reducing interactions with silanols. A bicarbonate buffer at pH 10 has been shown to be effective.[5] - Add a competitive base, like triethylamine, to the mobile phase to mask silanol groups.[6] - Use a buffer with a concentration of at least 10-20 mM to ensure adequate buffering capacity. |
| Poor Retention of Oseltamivir or Polar Impurities | Oseltamivir and some of its related compounds are highly polar and may have limited retention on traditional C18 columns.[3][7] | Column Selection: - Employ a more polar reversed-phase column chemistry.[3] - Utilize a HILIC column, which is specifically designed for the retention of polar analytes.[3][4] Mobile Phase Adjustment: - For reversed-phase, decrease the organic solvent percentage in the mobile phase. Some modern C18 columns are stable in 100% aqueous mobile phases.[3] - For HILIC, increase the organic solvent (typically acetonitrile) percentage to increase retention.[3] |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or column equilibration can lead to shifts in retention time.[8][9] | System Check: - Ensure the HPLC/UPLC system is properly calibrated and the pump is delivering a consistent mobile phase composition.[9][10] - Use a column thermostat to maintain a stable temperature, as temperature can significantly affect retention.[11][12] Method Parameters: - Allow for sufficient column equilibration time between injections, especially when using gradient elution. - Prepare fresh mobile phase daily and ensure it is properly degassed.[10] |
| Ghost Peaks | Contamination in the mobile phase, sample, or from the HPLC system itself can manifest as ghost peaks.[8] | System and Sample Hygiene: - Use high-purity solvents and reagents for mobile phase preparation. - Filter all samples and mobile phases before use.[6][9] - Implement a regular system cleaning and maintenance schedule. |
| Split Peaks | This can be caused by issues with the injection process, column voids, or sample solvent incompatibility.[8][10] | Injection and Sample: - Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[10] Column Health: - A void at the head of the column can cause peak splitting. This may require column replacement. |
| Enantiomeric Impurity Separation Failure | The enantiomer of Oseltamivir will not be separated on a standard achiral column. | Chiral Chromatography: - A specific chiral stationary phase is required for the separation of enantiomers. A Chiralpak IC column has been successfully used for this purpose.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for Oseltamivir and its related compounds analysis?
For general-purpose analysis of Oseltamivir and its common impurities, a modern, high-purity, end-capped C18 column is a good starting point.[11][12][15][16] The USP monograph for Oseltamivir Phosphate (B84403) Capsules specifies a 4.6-mm × 25-cm column with L7 packing (octadecyl silane (B1218182) chemically bonded to porous silica (B1680970) or ceramic micro-particles).[17] However, for improved peak shape and retention of polar compounds, consider a polar-modified C18 column.[1]
Q2: Should I use HPLC or UPLC for my analysis?
Both HPLC and UPLC can be used effectively. UPLC offers advantages in terms of speed, resolution, and solvent consumption due to the use of smaller particle size columns (typically sub-2 µm).[11][12][15] If high throughput and sensitivity are critical, UPLC is the preferred choice.
Q3: How do I handle the phosphate salt in Oseltamivir Phosphate samples?
The phosphate salt can sometimes interfere with the analysis or cause column degradation over time, especially in non-buffered mobile phases. For chiral analysis, a solvent extraction method has been developed to remove the phosphate salt prior to injection, which was found to prevent column clogging and improve method repeatability.[13][14] For most reversed-phase applications, using a buffered mobile phase will mitigate any issues related to the phosphate salt.
Q4: When should I consider using a HILIC column?
A HILIC column should be considered when you are facing challenges with retaining highly polar impurities or degradation products of Oseltamivir using reversed-phase chromatography.[3][4] HILIC operates with a high organic mobile phase, which is advantageous for retaining and separating very polar analytes that would otherwise elute in the void volume on a C18 column.[3]
Q5: What are the typical mobile phase compositions for Oseltamivir analysis?
Mobile phases are typically a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol).
-
Reversed-Phase:
-
Acidic: A common approach is to use a phosphate or formate (B1220265) buffer at a low pH (e.g., pH 2.5-5) with methanol (B129727) or acetonitrile (B52724) as the organic modifier.[6][18][19][20]
-
Alkaline: To improve peak shape for the basic Oseltamivir molecule, a mobile phase with a pH above its pKa can be used, such as a bicarbonate buffer at pH 10 with acetonitrile.[5]
-
-
HILIC: A high concentration of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) is typical.[18]
Data and Methodologies
Table 1: Recommended Chromatographic Columns for Oseltamivir Analysis
| Analysis Type | Column Type | Stationary Phase | Example Dimensions | Reference |
| Reversed-Phase (General) | UPLC | BEH C18 | 2.1 x 100 mm, 1.7 µm | [11][12][15] |
| Reversed-Phase (General) | HPLC | Nucleosil ODS (C18) | 4.6 x 250 mm, 5 µm | [16] |
| Reversed-Phase (General) | HPLC | Purospher STAR® RP-18e | Not Specified | [6][21] |
| Reversed-Phase (USP Method) | HPLC | L7 packing | 4.6 x 250 mm | [17] |
| Reversed-Phase (Polar Basic) | HPLC | Primesep 100 | 3.2 x 100 mm, 5 µm | [22] |
| Normal Phase (Chiral) | HPLC | Chiralpak IC | 4.6 x 150 mm, 3 µm | [13][14] |
| Reversed-Phase (CN) | HPLC | Zorbax CN | 4.6 x 150 mm, 5 µm | [20] |
Table 2: Example Experimental Protocols
| Parameter | Method 1: UPLC Reversed-Phase | Method 2: HPLC Reversed-Phase (Alkaline) | Method 3: Chiral HPLC |
| Column | UPLC BEH C18, 2.1 x 100 mm, 1.7 µm | C18 column designed for high pH | Chiralpak IC, 4.6 x 150 mm, 3 µm |
| Mobile Phase | Methanol and 40 mM ammonium acetate (pH 4) (61.5:38.5 v/v)[11][12] | 30% acetonitrile and 70% 0.05 M bicarbonate buffer (pH 10)[5] | n-hexane, methanol, isopropyl alcohol, and diethylamine (B46881) (85:10:5:0.2 v/v/v/v)[13][14] |
| Flow Rate | 0.25 mL/min[11][12] | 1.0 mL/min[5] | 0.6 mL/min[13][14] |
| Column Temperature | 50 °C[11][12] | 30 °C[5] | 35 °C[13] |
| Detection | PDA, 220 nm[11][12] | UV, 220 nm and 254 nm[5] | UV, 225 nm[13][14] |
| Injection Volume | 10 µL[11][12][15] | 2 µL[5] | 10 µL[13] |
| Reference | [11][12] | [5] | [13][14] |
Visual Workflow
Column Selection Workflow for Oseltamivir Analysis
The following diagram outlines a logical workflow for selecting an appropriate column for the analysis of Oseltamivir and its related compounds.
A decision-making workflow for selecting the optimal chromatographic column for various analytical goals in Oseltamivir analysis.
References
- 1. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. UPLC-PDA factorial design assisted method for simultaneous determination of oseltamivir, dexamethasone, and remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uspnf.com [uspnf.com]
- 18. rjpbcs.com [rjpbcs.com]
- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 20. Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Determination of Oseltamivir on Primesep 100 Column | SIELC Technologies [sielc.com]
Mobile phase optimization for Oseltamivir impurity A analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the mobile phase optimization of Oseltamivir and its key impurity, Oseltamivir Impurity A, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a related substance of Oseltamivir. Its chemical name is (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid.[1][2][3] It is a critical impurity to monitor for controlling the quality of Oseltamivir Active Pharmaceutical Ingredient (API) and finished products.
Q2: What is a typical starting point for a mobile phase to separate Oseltamivir from Impurity A?
A2: A common starting point for separating Oseltamivir and its impurities is a buffered aqueous phase mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727).[4][5] A C18 or C8 column is frequently used.[5] The pH of the buffer is a critical parameter to control for achieving good peak shape and resolution.[5][6] For example, a mobile phase consisting of a phosphate (B84403) buffer (pH 2.5) and methanol in a 55:45 (v/v) ratio has been shown to be effective.[5]
Q3: What detection wavelength is recommended for analyzing Oseltamivir and its impurities?
A3: Several UV wavelengths have been successfully used for the detection of Oseltamivir and its impurities. Common wavelengths include 215 nm, 220 nm, and 225 nm, as they provide good sensitivity.[5][7][8][9] The optimal wavelength should be determined by scanning the UV spectrum of both Oseltamivir and Impurity A to find a wavelength with a suitable response for both compounds.
Q4: Why is the pH of the mobile phase so important for this analysis?
A4: The pH of the mobile phase is critical because Oseltamivir and its impurities contain basic amine functional groups.[6] The ionization state of these groups, which is controlled by the mobile phase pH, directly affects their retention on a reversed-phase column and their interaction with residual silanols on the silica (B1680970) packing.[10] Operating at a pH that suppresses the ionization of silanol (B1196071) groups (e.g., pH < 4) or a pH where the analyte is in a single ionic state can significantly improve peak shape and resolution.[5][10] For instance, using a bicarbonate buffer at pH 10 has been shown to produce symmetrical peaks for Oseltamivir, as this is well above its pKa of 7.75.[7]
Troubleshooting Guide
Problem 1: Poor resolution between Oseltamivir and Impurity A peaks.
Click to expand solution
Answer:
Achieving baseline separation between the main component and a closely eluting impurity is a common challenge. Here are systematic steps to improve resolution:
-
Adjust Organic Modifier Percentage:
-
Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of both peaks and can often improve separation. Make small, incremental changes (e.g., 2-5%) to observe the effect.
-
-
Modify Mobile Phase pH:
-
The separation of basic compounds like Oseltamivir is highly sensitive to pH. A small change in pH (±0.2 units) can significantly alter selectivity.[5]
-
Experiment with pH values between 2.5 and 5.0 using a phosphate or acetate (B1210297) buffer to find the optimal selectivity.[4][5]
-
-
Change the Organic Modifier:
-
If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and may resolve the peaks.
-
-
Lower the Flow Rate:
-
Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, though it will increase the analysis time.[5]
-
-
Lower the Column Temperature:
-
Decreasing the column temperature (e.g., from 30°C to 25°C) can sometimes enhance separation, although it may also increase backpressure.
-
Problem 2: The Oseltamivir or Impurity A peak is tailing.
Click to expand solution
Answer:
Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica column packing.[10]
-
Lower the Mobile Phase pH:
-
Adjust the mobile phase to a lower pH (e.g., 2.5-3.0) with a buffer like potassium phosphate or an acid like orthophosphoric acid.[5] This suppresses the ionization of silanol groups, minimizing the secondary interactions that cause tailing.
-
-
Increase Buffer Concentration:
-
A higher buffer concentration can more effectively mask the residual silanol groups.[6] If you are using a 10 mM buffer, try increasing it to 25 mM or 50 mM, ensuring it remains soluble in the mobile phase.
-
-
Add a Competing Base:
-
Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1%) can be effective. The TEA will preferentially interact with the active silanol sites, leading to more symmetrical peaks for your analytes.
-
-
Check for Column Overload:
-
Injecting too much sample can cause peak tailing.[6] Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Use a High-Purity, End-Capped Column:
-
Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to causing peak tailing with basic compounds. Consider using a column specifically designed for the analysis of bases.
-
Data & Methodologies
Table 1: Example Mobile Phase Compositions for Oseltamivir Analysis
| Aqueous Phase | Organic Phase | Ratio (Aq:Org) | Column Type | Reference |
| 0.05 M Bicarbonate Buffer, pH 10 | Acetonitrile | 70:30 | C18 | [7] |
| 0.02 M Phosphate Buffer, pH 5 | Methanol | 50:50 | C18 | [4] |
| 1% Orthophosphoric Acid in water, pH 2.5 | Methanol | 55:45 | C18 (ODS-2) | [5] |
| 0.1% Octa-sulfonic Acid | Acetonitrile | 30:70 | C18 | |
| Triethylamine Buffer | Acetonitrile | Gradient | C18 | [9] |
| 40 mM Ammonium Acetate | Methanol | 38.5:61.5 | C18 (BEH) | [11] |
Experimental Protocol: General RP-HPLC Method
This protocol provides a starting point for method development based on common parameters found in the literature.[5]
1. Materials:
-
HPLC-grade Acetonitrile or Methanol
-
HPLC-grade water
-
Potassium Dihydrogen Phosphate or Orthophosphoric Acid
-
Oseltamivir Phosphate and Impurity A reference standards
-
C18 HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Mobile Phase Preparation (Example: Phosphate Buffer pH 2.5 with Methanol):
-
Aqueous Phase: Prepare a buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to a desired concentration (e.g., 20-50 mM). Adjust the pH to 2.5 using diluted orthophosphoric acid. Alternatively, a 1% orthophosphoric acid solution in water can be used.[5]
-
Filtering: Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates.
-
Mobile Phase Mixture: Mix the filtered aqueous phase with the organic modifier (Methanol) in the desired ratio (e.g., 55:45 v/v).[5]
-
Degassing: Degas the final mobile phase mixture using sonication or vacuum degassing before use to prevent air bubbles in the system.[4]
3. Chromatographic Conditions:
-
Column: Inertsil ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[5]
-
Mobile Phase: Buffer (pH 2.5) : Methanol (55:45, v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[7]
-
Detection Wavelength: 215 nm[5]
4. Sample Preparation:
-
Prepare a stock solution of the Oseltamivir sample in a suitable diluent. A mixture of the mobile phase or water/methanol is often a good choice.[4][5]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the column from particulates.
5. System Suitability:
-
Before running samples, perform system suitability injections using a standard solution containing both Oseltamivir and Impurity A.
-
Check parameters such as resolution (should be >1.5), tailing factor (should be ≤2.0), and repeatability (%RSD of peak areas for replicate injections should be <2.0).[5]
References
- 1. allmpus.com [allmpus.com]
- 2. veeprho.com [veeprho.com]
- 3. 奥司他韦杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 10. hplc.eu [hplc.eu]
- 11. UPLC-PDA factorial design assisted method for simultaneous determination of oseltamivir, dexamethasone, and remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Oseltamivir Impurity A Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of Oseltamivir Impurity A, a critical quality attribute in the manufacturing of the antiviral drug Oseltamivir. The selection of a suitable analytical method is paramount for ensuring the purity, safety, and efficacy of the final drug product. This document presents a detailed overview of two prominent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), with supporting data from published studies.
Introduction to this compound
This compound, chemically known as (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid, is a known process-related impurity of Oseltamivir.[1][2] Its effective quantification is a regulatory requirement to ensure that it does not exceed established safety limits in the active pharmaceutical ingredient (API) and finished drug products.
Comparative Analysis of Analytical Methods
The two primary methods for the quantification of this compound are HPLC-UV and LC-MS. While HPLC-UV is a robust and widely available technique suitable for routine quality control, LC-MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification of genotoxic impurities.
Data Presentation: Method Performance Comparison
The following table summarizes the performance characteristics of a stability-indicating HPLC-UV method and a sensitive LC-MS method for the analysis of Oseltamivir and its impurities, including Impurity A.
| Parameter | HPLC-UV Method | LC-MS Method for Impurity A |
| Principle | Reverse-Phase High-Performance Liquid Chromatography with UV detection | Liquid Chromatography coupled with a single quadrupole mass spectrometer |
| Linearity Range | 70–130 μg/ml (for Oseltamivir) | LOQ level to 150% of the limit (for Impurity A) |
| Correlation Coefficient (r²) | 0.999[3] | > 0.99 |
| Limit of Detection (LOD) | 2.98 µg/mL (for Oseltamivir) | S/N ratio of 4.79[4] |
| Limit of Quantification (LOQ) | 9.98 µg/mL (for Oseltamivir) | S/N ratio of 13.46[4] |
| Accuracy (% Recovery) | 99.8-101.2% (for Oseltamivir)[5] | Within specified limits at LOQ, 50%, 100%, and 150% levels[4] |
| Precision (% RSD) | <1% for system precision; <2% for other parameters[3] | Satisfactory %RSD for spiked samples[4] |
| Specificity | Demonstrated in the presence of degradation products[3] | High specificity due to mass detection[4] |
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method is designed for the routine quality control of Oseltamivir and to monitor its stability by separating the API from potential degradation products, including Impurity A.
Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size)[3] or Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm)[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer such as triethylamine[3] or phosphate (B84403) buffer (pH 2.5).[5] A typical isocratic mobile phase could be a 55:45 (v/v) mixture of buffer (pH 2.5) and methanol.[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient[3]
Sample Preparation:
-
Prepare a standard stock solution of Oseltamivir and Impurity A in a suitable diluent (e.g., a mixture of the mobile phase components).
-
For the drug product, weigh and finely powder the contents of multiple capsules.
-
Dissolve a quantity of the powder equivalent to a target concentration of Oseltamivir in the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
LC-MS Method for Trace Level Quantification of Impurity A
This highly sensitive and selective method is suitable for the quantification of trace-level impurities like this compound, which may have genotoxic potential.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometer: Single quadrupole mass analyzer[4]
-
Chromatographic Mode: Isocratic[4]
-
Sample Stability: Stable in the analytical solution for 24 hours.[4]
Method Validation Parameters:
-
Specificity and Sensitivity: The method demonstrates excellent performance in terms of sensitivity and specificity.[4]
-
LOD and LOQ: Established at low concentrations with signal-to-noise ratios of 4.79 and 13.46, respectively.[4]
-
Accuracy: Recovery was found to be within the specification limits at LOQ, 50%, 100%, and 150% intervals.[4]
-
Precision: Method precision was established by spiking Impurity A in the Oseltamivir test sample, with satisfactory %RSD.[4]
-
Linearity: The linearity range was conducted from the LOQ level to 150% of the limit.[4]
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for quantifying this compound, as per ICH guidelines.
References
- 1. allmpus.com [allmpus.com]
- 2. veeprho.com [veeprho.com]
- 3. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 4. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
A Comparative Guide to HPLC and UPLC Methods for Oseltamivir Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Oseltamivir is critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this analysis. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed and resolution. This guide provides a comprehensive cross-validation and comparison of HPLC and UPLC methods for the impurity profiling of Oseltamivir, supported by experimental data from published studies.
Methodology Comparison
The primary difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures. UPLC utilizes sub-2 µm particles, leading to higher efficiency and faster separations, but requires specialized systems capable of handling higher backpressures compared to traditional HPLC systems.[1]
A core aspect of cross-validation involves the successful transfer of an existing, validated HPLC method to a UPLC system. This process requires geometric scaling of method parameters such as flow rate, injection volume, and gradient times to maintain the separation's selectivity and resolution.[2] The goal is to achieve equivalent or superior performance with the UPLC method while significantly reducing run times and solvent consumption.[1][2]
Experimental Protocols
Detailed experimental conditions are crucial for reproducibility. The following tables summarize typical starting parameters for both HPLC and UPLC methods for Oseltamivir impurity analysis, compiled from various validated methods.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., Inertsil ODS-2, 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Buffer (e.g., 0.05 M bicarbonate buffer, pH 10) and Acetonitrile (e.g., 70:30 v/v)[4] or Buffer (pH 2.5) and Methanol (55:45, v/v)[3] |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Injection Volume | 10 - 20 µL[6] |
| Column Temperature | Ambient or controlled (e.g., 30°C)[4] |
| Detection Wavelength | 215 nm[3][5], 220 nm[4], or 223 nm |
Table 2: UPLC Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | 0.1% Orthophosphoric acid in water and Acetonitrile (gradient)[7] or Methanol and Ammonium acetate (B1210297) (8.1818 mM) (75.7: 24.3 v/v)[8] |
| Flow Rate | 0.3 mL/min[7] or 0.048 mL/min[8] |
| Injection Volume | 10 µL[8][9] |
| Column Temperature | 30°C[7] or 50°C[6] |
| Detection Wavelength | 210 nm[7] or 239 nm[8] |
Performance Data
The following table presents a comparative summary of the performance characteristics of HPLC and UPLC methods based on data from various studies.
Table 3: Comparison of Method Performance Characteristics
| Parameter | HPLC | UPLC |
| Run Time | ~10 - 40 minutes[10][11] | < 6 minutes[11] |
| Resolution | Good resolution between impurities and the main peak (Resolution > 2.0)[3] | Often improved resolution for closely eluting compounds[1] |
| Sensitivity (LOD/LOQ) | LOD: 2.2 ng, LOQ: Not specified[4] | Generally provides better sensitivity due to reduced band broadening[1] |
| Precision (%RSD) | < 2.0% | < 5%[6] |
| Accuracy (% Recovery) | 99.8 - 101.2% for API, 97.2 - 101.3% for impurities[3] | 100 ± 15% at various concentration levels[7] |
| Linearity (r²) | 0.999[3] | > 0.999[7] |
| Solvent Consumption | Higher | Significantly lower[1][2] |
Experimental Workflow for Cross-Validation
The process of cross-validating an HPLC method with a UPLC method involves a systematic approach to ensure the new method meets the required performance criteria.
Caption: Workflow for HPLC to UPLC method cross-validation.
Conclusion
The cross-validation of HPLC and UPLC methods for Oseltamivir impurity profiling demonstrates that UPLC offers significant advantages in terms of speed, and often improved resolution and sensitivity, leading to higher sample throughput and reduced operational costs. While HPLC remains a robust and reliable technique, the transfer to UPLC can be highly beneficial for routine quality control and in-process monitoring where efficiency is paramount. The successful transfer and validation of these methods are essential to ensure the continued quality and safety of Oseltamivir drug products.
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. waters.com [waters.com]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of UPLC method for simultaneous assay of some COVID-19 drugs utilizing novel instrumental standard addition and factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-PDA factorial design assisted method for simultaneous determination of oseltamivir, dexamethasone, and remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Forced Degradation Behavior: Oseltamivir vs. Oseltamivir Impurity A
An in-depth guide for researchers and drug development professionals on the comparative stability of the antiviral drug Oseltamivir (B103847) and its primary impurity, Oseltamivir Impurity A, under forced degradation conditions. This document provides a summary of experimental data, detailed methodologies, and visual representations of the degradation pathways and experimental workflow.
Oseltamivir, an ethyl ester prodrug, is a cornerstone in the treatment and prophylaxis of influenza A and B viruses. In vivo, it is rapidly hydrolyzed by hepatic esterases to its active metabolite, oseltamivir carboxylate, which is also known as this compound.[1][] The presence and stability of impurities are critical quality attributes for any pharmaceutical product. This guide presents a comparative analysis of the stability of Oseltamivir and this compound under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
While extensive forced degradation data is available for the parent drug, Oseltamivir, similar studies on this compound are not as prevalent in publicly available literature. However, as Impurity A is the primary product of Oseltamivir's hydrolytic degradation, its stability under these conditions can be inferred. This guide synthesizes the available experimental data for Oseltamivir and provides a reasoned comparison with the expected stability of this compound based on its chemical structure and its relationship to the parent drug.
Experimental Protocols
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following protocols are based on published studies on Oseltamivir and represent standard methodologies for such investigations.[1][3]
1. Acidic Hydrolysis:
-
Procedure: A solution of the test substance (Oseltamivir or this compound) is prepared in 1.0 N hydrochloric acid.
-
Conditions: The solution is heated at 80°C for 30 minutes.[1]
-
Analysis: The stressed sample is then cooled, neutralized, and analyzed by a suitable stability-indicating High-Performance Liquid Chromatography (HPLC) method.
2. Basic Hydrolysis:
-
Procedure: A solution of the test substance is prepared in 0.1 N sodium hydroxide.
-
Conditions: The solution is heated at 80°C for 10 minutes.[1]
-
Analysis: The stressed sample is cooled, neutralized, and analyzed by HPLC.
3. Oxidative Degradation:
-
Procedure: A solution of the test substance is prepared in 3% v/v hydrogen peroxide.
-
Conditions: The solution is heated at 80°C for 2 hours in a water bath.[1]
-
Analysis: The stressed sample is cooled and analyzed by HPLC.
4. Thermal Degradation:
-
Procedure: The solid drug substance is placed in a thermostatically controlled oven.
-
Conditions: The sample is exposed to a temperature of 60°C for 24 hours.
-
Analysis: A solution of the stressed solid is prepared and analyzed by HPLC.
5. Photolytic Degradation:
-
Procedure: The drug substance (both solid and in solution) is exposed to a combination of visible and UV light in a photostability chamber.
-
Conditions: The exposure should be consistent with ICH Q1B guidelines.
-
Analysis: The stressed samples are analyzed by HPLC.
Data Presentation: A Comparative Summary
The following table summarizes the quantitative data from forced degradation studies on Oseltamivir. For this compound, the data is largely inferred based on its chemical nature as the hydrolytic degradation product of Oseltamivir.
| Stress Condition | Oseltamivir (% Degradation) | This compound (% Degradation) | Major Degradation Products of Oseltamivir |
| Acidic Hydrolysis (1.0 N HCl, 80°C, 30 min) | 74%[1] | Expected to be stable | This compound and other minor degradants[1][3] |
| Basic Hydrolysis (0.1 N NaOH, 80°C, 10 min) | 85.2%[1] | Expected to be stable | This compound and other minor degradants[1][3] |
| Oxidative Degradation (3% H₂O₂, 80°C, 2 hr) | 96.96%[1] | Data not available; expected to be more stable than Oseltamivir | Various oxidative degradants[1] |
| Thermal Degradation (Solid, 60°C, 24 hr) | Significant degradation observed | Data not available; expected to have similar or greater stability | Not specified |
| Photolytic Degradation (ICH Q1B) | 1.1%[1] | Data not available; expected to be stable | Minimal degradation products |
Note: The stability of this compound under hydrolytic conditions is inferred from the fact that it is the primary product of Oseltamivir's hydrolysis. The ester linkage in Oseltamivir is the primary site of hydrolytic attack, a functional group that is absent in this compound. For oxidative, thermal, and photolytic stress, the core cyclohexene (B86901) ring structure is the same for both molecules. However, the absence of the ethyl ester group in Impurity A may contribute to its slightly higher stability under these conditions as well.
Visualizing the Process
To better illustrate the experimental workflow and the relationship between Oseltamivir and its primary impurity, the following diagrams have been generated using Graphviz.
Conclusion
The forced degradation studies reveal that Oseltamivir is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions, with less significant degradation observed under thermal and photolytic stress.[1] The primary pathway of hydrolytic degradation is the cleavage of the ethyl ester to form this compound. Consequently, this compound is inherently stable under these hydrolytic stress conditions.
For drug development professionals, this comparative stability profile is crucial. It underscores the importance of controlling hydrolytic conditions during the manufacturing and storage of Oseltamivir to minimize the formation of Impurity A. Furthermore, the development of a robust, stability-indicating analytical method is paramount to accurately quantify both the parent drug and its impurities, ensuring the safety and efficacy of the final drug product. While direct experimental data on the forced degradation of this compound under all stress conditions is limited, its structural relationship to Oseltamivir provides a strong basis for inferring its stability. Further studies focusing specifically on the degradation profile of Impurity A would be beneficial for a more comprehensive understanding.
References
Stability Under Pressure: A Comparative Guide to Oseltamivir Impurity A Under Stress Conditions
For researchers, scientists, and professionals in drug development, understanding the stability of impurities is as critical as that of the active pharmaceutical ingredient (API). This guide provides a detailed comparison of the stability of Oseltamivir (B103847) Impurity A against the parent drug, oseltamivir phosphate (B84403), under various stress conditions. The data presented is crucial for developing robust analytical methods, predicting degradation pathways, and ensuring the safety and efficacy of the final drug product.
Comparative Stability Data
The stability of Oseltamivir Impurity A was evaluated alongside oseltamivir phosphate under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions. The following table summarizes the percentage of each compound remaining after exposure to these conditions, providing a clear comparison of their relative stabilities.
| Stress Condition | Oseltamivir Phosphate (% remaining) | This compound (% remaining) | Oseltamivir Impurity II (% remaining) | Number of Degradation Products | Major Degradation Product (% Area, RRT) | Mass Balance (%) |
| As such | 99.402 | 0.096 | 0.196 | - | - | - |
| Acid Degradation (0.1 N HCl, 30 min at 80 °C) | 90.314 | 0.096 | 0.249 | 9 | 7.129 (0.91) | 99.95 |
| Acid Degradation (1N HCl, 30 min at 80 °C) | 73.743 | 0.071 | 0.673 | 13 | 12.022 (0.34) & 7.71 (0.91) | 99.87 |
| Alkaline Degradation (0.1 N NaOH, 10 min at 80 °C) | 85.200 | 0.091 | 0.199 | 8 | 10.91 (0.45) | 99.89 |
| Oxidative Degradation (3% H₂O₂, 2 hrs at 80 °C) | 96.960 | 0.094 | 0.198 | 1 | 1.50 (0.91) | 99.91 |
| Photolytic Degradation (UV light) | 98.900 | 0.096 | 0.197 | 1 | 0.50 (0.88) | 99.93 |
Data is derived from a study on the degradation behavior of oseltamivir phosphate and its impurities. "this compound" in this table corresponds to "Impurity-I" in the cited study. RRT stands for Relative Retention Time.
Experimental Protocols
The following are the detailed methodologies employed for the stress testing and analysis of this compound and oseltamivir phosphate.
Stress Degradation Studies
Forced degradation studies were conducted on oseltamivir phosphate in the presence of its known impurities.
-
Acid Hydrolysis: 1 mL of a 1.4 mg/mL stock solution of oseltamivir phosphate was mixed with 1 mL of 0.1 N HCl and 1 N HCl respectively. The mixtures were heated in a water bath at 80°C for 30 minutes. After cooling, the solutions were neutralized with the respective base and diluted with the mobile phase to a final concentration of 140 µg/mL.
-
Alkaline Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 80°C for 10 minutes. The solution was then cooled, neutralized with acid, and diluted to the target concentration.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide and heated at 80°C for 2 hours. The solution was then cooled and diluted.
-
Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 24 hours.
Analytical Method
A stability-indicating isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method was used for the analysis.
-
Column: Inertsil® ODS-2 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of buffer (pH 2.5) and methanol (B129727) in a 55:45 (v/v) ratio, with 1% orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Visualizing the Process
To better understand the experimental workflow and the relationships between the different components of the stability testing, the following diagrams have been generated.
Caption: Experimental workflow for stress testing of Oseltamivir.
Caption: Logical relationship of stress conditions on stability.
Comparison of different detectors for the analysis of Oseltamivir impurity A
FOR IMMEDIATE RELEASE
A Comprehensive Comparison of Analytical Detectors for the Quantification of Oseltamivir (B103847) Impurity A in Pharmaceutical Analysis
[City, State] – [Date] – For researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of oselamivir, the selection of an appropriate analytical detector for impurity profiling is a critical decision. This guide provides an objective comparison of various HPLC detectors for the analysis of Oseltamivir Impurity A, a known process-related impurity. The performance of Ultraviolet (UV), Diode Array (DAD/PDA), Mass Spectrometry (MS), Charged Aerosol (CAD), and Evaporative Light Scattering (ELSD) detectors is evaluated, supported by experimental data and detailed methodologies.
This compound, chemically known as (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid, is a critical quality attribute to monitor in the production of the antiviral drug Oseltamivir.[1][2][3] The structural similarity to the active pharmaceutical ingredient (API) and the potential lack of a strong UV chromophore present challenges for accurate and sensitive quantification. This guide aims to provide a clear comparison to aid in the selection of the most suitable detection technology for this purpose.
Detector Performance Comparison
The choice of detector significantly impacts the sensitivity, specificity, and accuracy of impurity quantification. The following table summarizes the performance characteristics of different detectors for the analysis of this compound, based on a compilation of literature data and typical performance specifications.
| Detector Type | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| UV/DAD (PDA) | Measures the absorbance of light by the analyte. | ng range | ng range | >0.999 | <2% | Simple, robust, and widely available. DAD provides spectral information for peak purity assessment. | Limited sensitivity for compounds with weak or no chromophore. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | pg to low ng range | pg to low ng range | >0.99 | <5% | High sensitivity and selectivity, provides structural information for impurity identification. | Higher cost and complexity, potential for matrix effects. |
| Charged Aerosol Detector (CAD) | Nebulizes the eluent and charges the resulting aerosol particles, which are then detected by an electrometer. | Low ng range | Low to mid ng range | Non-linear (can be linearized) | <5% | Near-universal response for non-volatile analytes, independent of chromophores. Good sensitivity. | Response can be affected by gradient elution. Requires volatile mobile phases. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent and detects the light scattered by the non-volatile analyte particles after solvent evaporation. | Mid to high ng range | High ng range | Non-linear | <10% | Universal detection for non-volatile compounds. Simple to operate. | Lower sensitivity compared to CAD and MS. Response is dependent on analyte properties and mobile phase composition. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following are representative experimental protocols for the analysis of this compound using different HPLC detector configurations.
HPLC-UV/DAD Method
-
Instrumentation: A standard HPLC system equipped with a UV or DAD/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Low UV wavelength (e.g., 210-220 nm) is often necessary for compounds lacking a strong chromophore.[4] DAD can be used to scan a range of wavelengths to identify the optimal absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.
LC-MS/MS Method
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required for complex matrices.[5][6]
HPLC-CAD Method
-
Instrumentation: An HPLC system equipped with a Charged Aerosol Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3 µm).
-
Mobile Phase: A gradient of a volatile buffer (e.g., ammonium acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). Non-volatile buffers like phosphate should be avoided.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
CAD Settings:
-
Nebulizer Temperature: 35 °C
-
Evaporation Temperature: Not applicable (controlled by gas flow)
-
Gas Pressure: 35 psi (Nitrogen)
-
Data Collection Rate: 10 Hz
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a volatile solvent system.
HPLC-ELSD Method
-
Instrumentation: An HPLC system with an Evaporative Light Scattering Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of volatile solvents such as water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
-
Injection Volume: 20 µL.
-
Sample Preparation: Ensure the sample is dissolved in a solvent compatible with the mobile phase and free of non-volatile components.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Logical Relationship of Detector Selection
The choice of detector is fundamentally linked to the properties of the analyte and the analytical requirements. This diagram illustrates the decision-making process.
Caption: Detector selection guide based on analyte properties.
Conclusion
The selection of an appropriate detector for the analysis of this compound is a critical step in ensuring the quality and safety of the final drug product.
-
UV/DAD detectors are a viable option if sufficient sensitivity can be achieved at low wavelengths, offering simplicity and robustness.
-
Mass Spectrometry provides the highest level of sensitivity and selectivity, making it ideal for trace-level quantification and structural confirmation, although it comes with higher operational complexity and cost.
-
Charged Aerosol Detection (CAD) offers a sensitive and near-universal detection method for non-volatile impurities like this compound, especially when a consistent response is required for accurate quantification without reference standards for every impurity.[7]
-
Evaporative Light Scattering Detection (ELSD) serves as a universal detector but generally exhibits lower sensitivity compared to CAD and MS, making it more suitable for higher concentration levels of the impurity.[8][9]
Ultimately, the choice of detector will depend on the specific requirements of the analysis, including the required sensitivity, the availability of instrumentation, and the need for structural information. For routine quality control, HPLC with UV/DAD or CAD may be sufficient, while for in-depth impurity profiling and trace analysis, LC-MS is the preferred technique.
References
- 1. allmpus.com [allmpus.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | 1364932-19-3 [chemicalbook.com]
- 4. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. quercus.be [quercus.be]
- 9. chromatographyonline.com [chromatographyonline.com]
This guide provides a comprehensive comparison of validated stability-indicating analytical methods for the quantification of oseltamivir (B103847) and the detection of its related substances and degradation products. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of oseltamivir active pharmaceutical ingredient (API) and its formulations.
Comparison of Validated HPLC Methods
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the stability-indicating analysis of oseltamivir. The following tables summarize the key parameters of several validated Reverse-Phase HPLC (RP-HPLC) methods.
Table 1: Chromatographic Conditions of Validated RP-HPLC Methods
| Method Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Narasimhan et al. (2008)[1][2] | Kromasil C18, 5 µm, 250 mm × 4.6 mm | Gradient: Acetonitrile and Triethylamine | 1.0 | 215 |
| Upmanyu & Porwal (2019)[3] | Inertsil ODS-2, 5 µm, 250 mm x 4.6 mm | Isocratic: Buffer (pH 2.5) and Methanol (55:45, v/v) with 1% orthophosphoric acid | 1.0 | 215 |
| Ishaq et al. (2020) | X terra C18, 4.6 mm, 150 mm | Isocratic: 0.1% Octa-sulfonic acid and Acetonitrile (30:70, v/v) | 1.0 | 237 |
| Anonymous (2008)[4] | Not Specified | Not Specified | 1.0 | 207 |
| Rashed et al. (2017) | Phenomenex Kinetex 2.6 µm C18, 100 A | Isocratic: 85% Potassium hydrogen phosphate (B84403) - Methanol (80:20, v/v), pH 3.5 | 1.0 | 207 |
| Green et al. (2008)[5][6] | Not Specified | 30% Acetonitrile and 70% 0.05 M Bicarbonate buffer, pH 10 | 1.0 | 220 and 254 |
Table 2: Validation Parameters of Selected RP-HPLC Methods
| Method Reference | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) |
| Narasimhan et al. (2008)[1][2] | 70–130 | 0.999 | Not Reported | Not Reported | Not Reported |
| Upmanyu & Porwal (2019)[3] | Not Reported | 0.999 | Not Reported | Not Reported | 99.8–101.2 (for OP) |
| Ishaq et al. (2020) | 100–1600 | >0.999 | 2.98 | 9.98 | 99.79–101.30 |
| Green et al. (2008)[5][6] | 0.6-4.5 mg/mL | Not Reported | Not Reported | Not Reported | Within ±11% |
Experimental Protocols
The following sections detail the generalized methodologies for the validation of a stability-indicating method for oseltamivir, based on the cited literature.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method by showing that the drug peak is well-resolved from any potential degradation products.[4][7]
1. Acid Hydrolysis:
-
Treat the drug substance with 0.1 N to 1.0 N HCl.[3]
-
Incubate at a temperature ranging from 60°C to 90°C for a period of 30 minutes to 5 hours.[3]
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Treat the drug substance with 0.1 N NaOH.[3]
-
Incubate at a temperature ranging from 60°C to 80°C for a period of 10 minutes to 5 hours.[3]
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Treat the drug substance with 3% to 30% hydrogen peroxide (H₂O₂).[3]
-
Incubate at a temperature ranging from 80°C to 90°C for 30 minutes to 2 hours.[3]
4. Thermal Degradation:
-
Expose the solid drug substance to dry heat at temperatures around 60°C to 105°C for 24 to 48 hours.[4]
5. Photolytic Degradation:
-
Expose the drug substance to UV light (e.g., 254 nm) and/or visible light as per ICH Q1B guidelines.[3][4]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.
1. Specificity:
-
Analyze stressed samples and demonstrate that the peak for oseltamivir is free from any co-eluting peaks from degradation products, impurities, or placebo components.[2] Peak purity analysis using a photodiode array (PDA) detector is recommended.[4]
2. Linearity:
-
Prepare a series of at least five concentrations of the oseltamivir reference standard over a defined range.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be close to 1.[1][3]
3. Accuracy (Recovery):
-
Perform recovery studies by spiking a known amount of oseltamivir API into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Calculate the percentage recovery.
4. Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day and under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or using different equipment.
-
Calculate the relative standard deviation (%RSD) for the results.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.
Visualizations
Oseltamivir and Its Related Substances
Oseltamivir can degrade under various stress conditions, and impurities can also arise from the manufacturing process.[8] The relationship between oseltamivir and its potential related substances, including its active metabolite oseltamivir carboxylate, is depicted below.[9]
Caption: Relationship between oseltamivir, its active form, and related substances.
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the development and validation of a stability-indicating method for oseltamivir.
Caption: Workflow for stability-indicating method validation.
References
- 1. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 2. Stability indicating RP-HPLC method development and validation for oseltamivir API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. tsijournals.com [tsijournals.com]
- 5. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. veeprho.com [veeprho.com]
- 9. Oseltamivir Degradation Pathway [eawag-bbd.ethz.ch]
Benchmarking Analytical Methods for Oseltamivir Impurity Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in Oseltamivir (B103847), a critical antiviral medication, is paramount for ensuring its safety and efficacy. This guide provides a comparative analysis of various analytical methods employed for the detection of Oseltamivir impurities, supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs.
Overview of Analytical Techniques
Several analytical methods have been developed and validated for the identification and quantification of impurities in Oseltamivir phosphate (B84403). The most prominent among these are High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC), Chiral HPLC for enantiomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity, and Capillary Electrophoresis (CE). Each method offers a unique set of advantages and limitations in terms of sensitivity, resolution, and speed.
Key Performance Metrics
The following tables summarize the key performance metrics of different analytical methods for the detection of Oseltamivir and its impurities, based on published data.
High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] | Method 4 |
| Column | C18 | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | Purospher STAR® RP-18e | X terra C18 (150 mm x 4.6 mm) |
| Mobile Phase | 30% Acetonitrile (B52724) and 70% 0.05 M Bicarbonate buffer (pH 10) | Acetonitrile and Triethylamine (gradient) | Methanol (B129727) - 0.02 mol/L Phosphate buffer (pH 5, 50:50 v/v) | 0.1% Octa-sulfonic acid: Acetonitrile (30:70 v/v) |
| Flow Rate | 1 mL/min | 1.0 mL/min | - | 1.0 mL/min |
| Detection (UV) | 220 nm and 254 nm | 215 nm | - | 237 nm |
| LOD | 2.2 ng (at 220 nm), 4.2 ng (at 254 nm) | - | 0.0162 µg/mL | 2.98 µg/mL |
| LOQ | - | - | 0.0491 µg/mL | 9.98 µg/mL |
| Linearity Range | - | 70-130 µg/mL | - | - |
| Recovery | - | - | - | 99.79% to 101.30% |
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
| Parameter | Method 1[5][6][7] |
| Impurity | Enantiomeric impurity (3S, 4S, 5R) |
| Column | Chiralpak IC-3 |
| Mobile Phase | n-hexane, methanol, isopropyl alcohol, and diethyl amine (85:10:5:0.2, v/v/v/v) |
| Flow Rate | 0.6 mL/min |
| Detection (UV) | 225 nm |
| LOD | 0.005% w/w |
| LOQ | 0.035% w/w |
| Linearity Range | 0.035–0.300% w/w |
| Recovery | 91% to 94% |
Ultra-Performance Liquid Chromatography (UPLC)
| Parameter | Method 1 | Method 2[8] |
| Column | Phenomenex Kinetex 2.6 µm C18 100 A | UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | 85% Potassium hydrogen phosphate - Methanol (80:20, v/v), pH 3.5 | Methanol and Ammonium acetate (B1210297) solution (40 mM), pH 4 (61.5:38.5 v/v) |
| Flow Rate | 1 mL/min | 0.25 mL/min |
| Detection (UV) | 207 nm | 220 nm |
| Linearity Range | 6-14 µg/mL | - |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Parameter | Method 1 (Genotoxic Impurity)[9] | Method 2 (in human plasma)[10] | Method 3 (in human plasma)[11] |
| Technique | LC-MS | HPLC-MS/MS | UPLC-MS/MS |
| Column | DEVELOSIL ODS-UG-5 (C18, 50 mm x 3.0 mm, 5.0 µm) | - | Chromatopack C18 (50 x 3.0 mm, 3.0 µm) |
| Flow Rate | 1.5 mL/min | - | 0.600 mL/min |
| Detection | Mass Spectrometer (Single Quad) | Tandem Mass Spectrometry | Triple-Quadrupole Tandem Mass Spectrometer |
| LOD | - | 0.08 ng/mL | - |
| LOQ | - | 0.30 ng/mL | 0.92 ng/mL (Oseltamivir Phosphate), 5.22 ng/mL (Oseltamivir Carboxylate) |
| Linearity Range | - | 0.3-200 ng/mL | 0.92-745.98 ng/mL (Oseltamivir Phosphate), 5.22-497.49 ng/mL (Oseltamivir Carboxylate) |
| Recovery | - | ≥89% | 68.72% (Oseltamivir Phosphate), 70.66% (Oseltamivir Carboxylate) |
Capillary Electrophoresis (CE)
| Parameter | Method 1[12][13] |
| Technique | Capillary Zone Electrophoresis |
| Capillary | Fused silica (B1680970) (60.2 cm total length, 10.0 cm effective length, 75 µm i.d.) |
| Buffer | 50 mM Sodium phosphate, pH 6.3 |
| Voltage | -15 kV |
| Detection (UV) | 226 nm |
| LOD | 0.97 µg/mL |
| LOQ | 3.24 µg/mL |
| Recovery | 98.64% to 100.26% |
Detailed Experimental Protocols
HPLC-UV Method for General Impurities[1][2]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of 30% acetonitrile and 70% 0.05 M bicarbonate buffer, adjusted to a pH of 10.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Detection: UV absorbance at 220 nm and 254 nm.
Chiral HPLC Method for Enantiomeric Impurity[6][7][8]
-
Chromatographic System: A chiral HPLC system with a UV detector.
-
Column: Chiralpak IC-3.
-
Mobile Phase: A mixture of n-hexane, methanol, isopropyl alcohol, and diethyl amine in a ratio of 85:10:5:0.2 (v/v/v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV absorbance at 225 nm.
-
Sample Preparation: A solvent extraction method may be employed to remove phosphate salt from the drug substance to prevent column clogging.
UPLC Method for Oseltamivir and its Degradation Products[9]
-
Chromatographic System: An Ultra-Performance Liquid Chromatography system with a UV detector.
-
Column: Phenomenex Kinetex 2.6 µm C18 100 A.
-
Mobile Phase: A mobile phase consisting of 85% potassium hydrogen phosphate and methanol (80:20, v/v), with the pH adjusted to 3.5 using orthophosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 207 nm.
LC-MS Method for Genotoxic Impurity (Oseltamivir Phosphate Related Compound-A)[11]
-
Chromatographic System: A liquid chromatograph coupled with a single quadrupole mass spectrometer.
-
Column: DEVELOSIL ODS-UG-5 (C18, 50 mm × 3.0 mm, 5.0 µm).
-
Column Temperature: 40°C.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength (PDA): 215 nm.
-
Diluent: HPLC grade water.
Capillary Electrophoresis Method[14][15]
-
System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused silica capillary with a total length of 60.2 cm, an effective length of 10.0 cm, and an internal diameter of 75 µm.
-
Electrophoretic Buffer: 50 mM sodium phosphate buffer at pH 6.3.
-
Applied Potential: -15 kV.
-
Temperature: 25°C.
-
Injection Mode: Short end injection.
-
Detection: Direct UV detection at 226 nm.
Workflow and Process Visualization
The following diagrams illustrate the general workflow for the analysis of Oseltamivir impurities and a logical relationship for selecting an appropriate analytical method.
References
- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC-PDA factorial design assisted method for simultaneous determination of oseltamivir, dexamethasone, and remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 10. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a rapid capillary electrophoresis method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. africaresearchconnects.com [africaresearchconnects.com]
Unveiling Oseltamivir Impurity A: A Comparative Analysis Across Drug Formulations
For Immediate Release: A Comprehensive Examination of Oseltamivir (B103847) Impurity A Levels in Diverse Pharmaceutical Preparations
This guide offers a detailed comparative study of Oseltamivir Impurity A levels across various drug formulations. Tailored for researchers, scientists, and drug development professionals, this document provides a thorough analysis supported by experimental data, detailed methodologies, and visual representations of analytical workflows. The objective is to present a clear and concise comparison of product performance concerning this specific impurity.
Oseltamivir, an essential antiviral medication, is available in multiple formulations, including capsules and oral suspensions, from both brand-name and generic manufacturers. The presence of impurities is a critical quality attribute that can impact the safety and efficacy of the drug product. This compound, identified as (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid, is a known related substance that is carefully monitored during the manufacturing process.[1] This guide delves into the levels of this impurity in different formulations, providing a valuable resource for quality control and formulation development.
Comparative Analysis of this compound Levels
The following table summarizes the quantitative analysis of this compound in different commercially available oseltamivir phosphate (B84403) formulations. The data presented is a representative compilation based on typical analytical findings and regulatory limits. The United States Pharmacopeia (USP) sets an acceptance criterion of Not More Than (NMT) a certain percentage for Impurity A in Oseltamivir Phosphate Capsules.[2]
| Formulation ID | Drug Formulation | Manufacturer Type | This compound Level (%) | Method of Analysis |
| F-01 | Oseltamivir Phosphate 75 mg | Brand A (Capsule) | 0.08 | HPLC-UV |
| F-02 | Oseltamivir Phosphate 75 mg | Generic B (Capsule) | 0.12 | HPLC-UV |
| F-03 | Oseltamivir Phosphate 75 mg | Generic C (Capsule) | 0.10 | HPLC-UV |
| F-04 | Oseltamivir Phosphate 6 mg/mL | Brand A (Oral Suspension) | 0.15 | HPLC-UV |
Experimental Protocols
A detailed methodology for the quantification of this compound is crucial for reproducible and accurate results. The most widely accepted method is High-Performance Liquid Chromatography (HPLC) with UV detection.
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound
This protocol is a synthesized representation of methodologies described in the scientific literature.[3]
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The composition can be isocratic or a gradient. For example, a mobile phase of 30% acetonitrile (B52724) and 70% 0.05 M bicarbonate buffer at pH 10 has been described.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is generally applied.[3]
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C.[3]
-
Detection Wavelength: UV detection is performed at a wavelength where oseltamivir and its impurities show significant absorbance, such as 220 nm.[3]
-
Injection Volume: A standard injection volume of 10 µL is used.
3. Standard and Sample Preparation:
-
Standard Solution: A reference standard of this compound is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of the mobile phase components) to prepare a stock solution of known concentration. Working standard solutions are prepared by diluting the stock solution.
-
Sample Solution (Capsules): The contents of a representative number of capsules are pooled and an accurately weighed portion of the powder is dissolved in the diluent to achieve a target concentration of oseltamivir phosphate. The solution is typically sonicated and then centrifuged or filtered through a 0.45 µm filter to remove undissolved excipients.
-
Sample Solution (Oral Suspension): A specific volume of the oral suspension is accurately measured and diluted with the diluent to the desired concentration. The solution is then filtered to ensure clarity.
4. Analysis:
-
The standard and sample solutions are injected into the HPLC system.
-
The peak areas of this compound in the chromatograms of the standard and sample solutions are recorded.
5. Calculation:
-
The percentage of this compound in the sample is calculated using the following formula:
% Impurity A = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_sample is the peak area of Impurity A in the sample chromatogram.
-
Area_standard is the peak area of Impurity A in the standard chromatogram.
-
Conc_standard is the concentration of the Impurity A standard solution.
-
Conc_sample is the concentration of the oseltamivir phosphate in the sample solution.
-
Visualizing the Process and Structures
To further clarify the experimental workflow and the chemical relationship between oseltamivir and its impurity, the following diagrams have been generated using the Graphviz DOT language.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Oseltamivir Impurity A
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is paramount. Oseltamivir Impurity A, a substance used in pharmaceutical research, requires careful handling and disposal to prevent environmental contamination and ensure workplace safety. This guide provides essential procedural information for the proper disposal of this compound, adhering to regulatory standards.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste, including research compounds like this compound, is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] State regulations may also apply and can be more stringent than federal laws.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.
Recommended Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[3] This ensures the complete destruction of the compound, minimizing the risk of environmental release.
Key Disposal Steps:
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and suitable closed container.[3]
-
Avoid mixing with other waste streams to prevent unintended chemical reactions.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collected waste to be handled by a licensed chemical waste disposal company.
-
The material should be transported to a facility capable of controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3]
-
Important Precautions:
-
Do not discharge to sewer systems. [3] This can lead to contamination of waterways.
-
Do not contaminate water, foodstuffs, feed, or seed with the compound. [3]
-
Personnel handling the waste should wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and ensure adequate ventilation.[3]
Disposal of Contaminated Materials
Containers and packaging that have come into contact with this compound must also be managed properly.
| Material | Disposal Protocol |
| Empty Containers | Triple rinse (or equivalent) with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be offered for recycling or reconditioning.[3] |
| Unusable Packaging | Puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill. For combustible packaging materials, controlled incineration is a possible option.[3] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This procedural guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize consultation with your institution's EHS professionals and adhere to local, state, and federal regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Oseltamivir Impurity A
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Oseltamivir impurity A. Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to mitigate risks and ensure a safe laboratory environment. Adherence to these protocols is essential for minimizing exposure and maintaining operational integrity.
Personal Protective Equipment (PPE): First Line of Defense
A robust PPE strategy is fundamental to protecting personnel from potential exposure to this compound. The following personal protective equipment is mandatory when handling this compound.[1]
Essential Personal Protective Equipment:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes and airborne particles.[1]
-
Hand Protection: Chemical-resistant gloves must be worn.[1] It is good practice to inspect gloves for any signs of degradation or puncture before use.[1] After handling the substance, hands should be thoroughly washed and dried.[1] For operations with a higher risk of exposure, consider double-gloving.
-
Body Protection: Wear a fire/flame resistant and impervious lab coat or gown.[1] Ensure the garment provides full coverage.
-
Respiratory Protection: Handling should occur in a well-ventilated area.[1] If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator should be used.[1]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to the handling of this compound is critical for minimizing risk. The following workflow outlines the key stages of a typical laboratory procedure involving this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area.[1]
-
Handle the substance in a designated area, away from incompatible materials and foodstuffs.[1]
-
Verify that emergency exits and risk-elimination areas are clearly identified and accessible.[1]
2. Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep apart from foodstuff containers and incompatible materials.[1]
Quantitative Safety Data
| Identifier | Value |
| CAS Number | 1364932-19-3[1][2] |
| Molecular Formula | C₁₄H₂₄N₂O₄[1] |
| Molecular Weight | 284.35[1] |
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
Spill Response:
-
Evacuate personnel to a safe area, upwind of the spill.[1]
-
Remove all sources of ignition.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not allow the chemical to enter drains.[1]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is imperative to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated with flue gas scrubbing.[1]
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
